1-Acetylindoline-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHHESVJTVORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415392 | |
| Record name | 1-acetylindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153247-93-9 | |
| Record name | 1-acetylindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Acetylindoline-5-carboxylic acid synthesis protocol
Beginning Synthesis Search
I've initiated a thorough search for 1-Acetylindoline-5-carboxylic acid synthesis pathways. I'm prioritizing the identification of dependable protocols, noting starting materials, reagents, reaction parameters, and purification methods. The goal is to establish a solid foundation for further investigations.
Analyzing Synthesis Approaches
I'm now analyzing the search results, concentrating on common and effective routes for this compound synthesis. I'm focusing on chemical principles and procedural logic while cross-referencing with peer-reviewed publications and patents. My goal is to find sources to support the mechanistic claims and evaluate protocol standards. Next, I'll structure the technical guide.
Planning Detailed Guide Structure
I'm structuring the technical guide now. I'll introduce this compound, then explain the synthetic strategy. Next, I'll create a step-by-step protocol with a quantitative data table. Also, I will design Graphviz diagrams for the reaction mechanism and workflow. I'm focusing on citations and a comprehensive references section.
Analyzing Synthesis Strategies
I've begun to analyze synthesis strategies for this compound. Initial searches have uncovered key information on starting materials and potential reaction routes. I'm focusing now on the feasibility of various approaches, evaluating their efficiency and potential for scale-up.
Exploring Reaction Pathways
I'm now delving into specific reaction pathways. I've identified two main routes for synthesizing this compound: one starting with Indole-5-carboxylic acid and the other from Indoline. The first appears more straightforward, involving reduction and acetylation. Route B involves acetylation followed by carboxylation, the latter of which needs further exploration. I've found detailed procedures for the N-acetylation step.
Consolidating Found Data
I've been gathering key synthesis information related to this compound, organizing it around two main routes. Route A involves indole reduction then acetylation; a patent offers a starting point. Route B involves indoline acetylation followed by carboxylation, but the carboxylation step requires more research. I've noted a detailed acetylation protocol. I'm noting standard and "greener" reaction conditions that may be key to the synthesis, to ensure safety, efficiency, and cost effectiveness. I've determined that a direct, complete protocol is lacking in a single document, and am focusing on how to combine these steps into a suitable synthetic procedure.
Defining Preferred Synthesis Path
My analysis indicates Route A, beginning with Indole-5-carboxylic acid, as the most viable path. I'm prioritizing the reduction of the indole ring, considering both catalytic and chemical methods. Then, I'll tackle the N-acetylation step. I'm also preparing to determine yields. While mechanistic details are limited, I'm confident I can find more data.
Prioritizing Synthetic Protocol
I've determined Route A, starting with Indole-5-carboxylic acid, is the most viable path. I will focus on developing a full, clear protocol by integrating reduction and acetylation steps. I'll include reaction rationale, diagrams, and quantitative data. I am confident I can successfully create the document now.
preparation of 1-Acetylindoline-5-carboxylic acid
Initiating Data Collection
I'm starting by diving deep into Google searches. My focus is on gathering information about synthesizing and understanding the properties of 1-Acetylindoline-5-carboxylic acid. I'm prioritizing established protocols, mechanistic details, and relevant chemical principles to get a solid foundation.
Structuring the Synthesis Guide
I've moved on to organizing the information. The most reliable sources are being pulled, ready for designing the guide's structure. I'm starting with a comprehensive introduction followed by synthetic strategies. I intend to provide experimental protocols and chemical reaction rationales. The diagrams and tables are next, with yields, purities, and spectroscopic data, and then it's time to draft the main body with citations.
Refining Source Analysis
I'm now prioritizing the most credible sources, like peer-reviewed papers and databases, to form the guide's framework. I'm focusing on creating an introduction, followed by outlining the synthetic strategies and rationale. I'll provide detailed protocols for each, tackling possible challenges, and creating diagrams and tables for key data. The main body, complete with citations, is next.
An In-Depth Technical Guide to 1-Acetylindoline-5-carboxylic acid
Introduction: The Strategic Importance of 1-Acetylindoline-5-carboxylic acid in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid indoline scaffold, combined with the versatile reactivity of its N-acetyl and carboxylic acid functionalities, establishes it as a crucial intermediate in the synthesis of complex bioactive molecules.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their research endeavors. The strategic placement of functional groups allows for targeted derivatization, making it a valuable component in the construction of compound libraries for screening against various therapeutic targets, including kinase inhibitors for oncology and inflammatory diseases.[1]
Section 1: Core Physicochemical and Structural Properties
A foundational understanding of a molecule's intrinsic properties is paramount for its effective application in synthesis and development. The key identifiers and physical characteristics of this compound are summarized below.
Chemical Structure and Identifiers
The molecule consists of a dihydroindole (indoline) core, acetylated at the nitrogen (position 1) and featuring a carboxylic acid group at position 5 of the benzene ring. This arrangement provides both a lipophilic core and polar functional groups, influencing its solubility and reactivity.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 153247-93-9 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| MDL Number | MFCD03011730 | [1] |
| InChIKey | KRXHHESVJTVORG-UHFFFAOYSA-N | [4] |
| Boiling Point | 508.9 ± 50.0 °C at 760 mmHg (Predicted) | [BIOSYNCE] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [BIOSYNCE] |
| pKa | (Not Experimentally Determined) | |
| XlogP | 0.8 (Predicted) | [4] |
Solubility Profile & Chromatographic Behavior
The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its more nonpolar acetylated indoline framework.
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Aqueous Solubility : Due to the carboxylic acid moiety, it is expected to have limited solubility in neutral water, which should increase significantly in basic aqueous solutions (e.g., aq. NaHCO₃, NaOH) upon deprotonation to the carboxylate salt.
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Organic Solubility : It is generally soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Its solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) may be moderate and can be exploited during extractive work-ups.[5]
-
Thin-Layer Chromatography (TLC) : For TLC analysis, a polar solvent system is required. A mixture of ethyl acetate and hexanes with a small percentage of acetic or formic acid is a logical starting point. The acid in the mobile phase suppresses the ionization of the compound's carboxylic acid, reducing streaking and leading to a more defined spot. For highly polar compounds that are difficult to analyze on standard silica, reverse-phase TLC may be an alternative.[6]
Section 2: Synthesis and Chemical Reactivity
As an intermediate, the value of this compound lies in its synthesis and subsequent reactivity.
Plausible Synthetic Pathway
A common and efficient method for the preparation of this compound is the N-acetylation of the corresponding indoline-5-carboxylic acid precursor. This precursor can be synthesized via the reduction of indole-5-carboxylic acid.[7]
Caption: Plausible two-step synthesis workflow.
Experimental Protocol: N-Acetylation
This protocol describes the acetylation of indoline-5-carboxylic acid. The causality for each step is provided to ensure a robust and reproducible procedure.
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Dissolution : Dissolve indoline-5-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of tetrahydrofuran (THF) and water with a base like sodium bicarbonate (3.0 eq). The choice of base is critical; it acts to deprotonate the carboxylic acid, increasing its solubility in polar solvents and neutralizing the acidic byproduct of the acetylation reaction.
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Acetylation : Cool the solution to 0-5°C in an ice bath. This is done to moderate the exothermic reaction with the acetylating agent. Add acetic anhydride (1.2 eq) dropwise. Acetic anhydride is a highly effective and readily available acetylating agent.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by TLC, observing the consumption of the starting material.
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Work-up : Upon completion, carefully acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3. This step protonates the carboxylate, causing the product to precipitate out of the aqueous solution, as it is significantly less soluble in its protonated form.
-
Isolation : Collect the resulting solid by vacuum filtration.
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Purification : Wash the crude solid with cold water to remove any remaining salts and water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive handles, making it a versatile scaffold.
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Carboxylic Acid Group : This is the most versatile site for modification. It can undergo standard transformations such as:
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Amide Coupling : Reaction with amines using coupling agents like EDC/HOBt or HATU to form a diverse range of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.
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Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.
-
-
Aromatic Ring : The benzene portion of the indoline ring can undergo electrophilic aromatic substitution, although the N-acetyl group is deactivating. Directed ortho-lithiation could potentially be used for more controlled functionalization.
Section 3: Analytical and Spectroscopic Profile
Accurate characterization is essential for verifying the identity and purity of the compound. Below are the expected spectroscopic signatures.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH | > 12 ppm (singlet, broad) | The acidic proton of a carboxylic acid is highly deshielded and often broad due to hydrogen bonding and exchange.[8] |
| Aromatic-H | 7.5 - 8.5 ppm (multiplets) | Protons on the benzene ring, deshielded by the aromatic system and adjacent electron-withdrawing groups. | |
| -N-CH₂- | ~4.1 ppm (triplet) | Aliphatic protons adjacent to the amide nitrogen. | |
| -CH₂- | ~3.2 ppm (triplet) | Aliphatic protons beta to the nitrogen. | |
| -COCH₃ | ~2.2 ppm (singlet) | Protons of the acetyl methyl group. | |
| ¹³C NMR | -C OOH | 165 - 185 ppm | Carbonyl carbon of the carboxylic acid.[8] |
| -NC =O | ~169 ppm | Carbonyl carbon of the amide. | |
| Aromatic-C | 110 - 150 ppm | Carbons within the aromatic ring. | |
| -N-C H₂- | ~48 ppm | Carbon alpha to the amide nitrogen. | |
| -C H₂- | ~28 ppm | Carbon beta to the amide nitrogen. | |
| -C H₃ | ~24 ppm | Carbon of the acetyl methyl group. | |
| FTIR | O-H (acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad stretch for a hydrogen-bonded carboxylic acid O-H.[8] |
| C=O (acid) | 1710 - 1760 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[8] | |
| C=O (amide) | ~1650 cm⁻¹ (strong) | Carbonyl stretch of the tertiary amide. | |
| Mass Spec. | [M+H]⁺ | 206.0811 m/z | Protonated molecular ion. |
| [M-H]⁻ | 204.0666 m/z | Deprotonated molecular ion.[4] |
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.
-
Hazard Identification : May cause irritation to the eyes, skin, and respiratory tract. [BIOSYNCE]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place.[1][2] The compound should be protected from direct sunlight and moisture to prevent degradation.
-
Incompatibilities : Avoid contact with strong bases and strong oxidizing agents.
Conclusion
This compound stands out as a high-value intermediate for synthetic and medicinal chemistry. Its well-defined structure, coupled with the predictable reactivity of its functional groups, provides a reliable platform for the development of novel pharmaceutical candidates. The insights and protocols detailed in this guide are intended to empower researchers to confidently and effectively utilize this compound in their discovery programs, accelerating the path toward new therapeutic innovations.
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- Google Patents. New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl....
- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024-07-30).
- PubChemLite. 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid.
- PubChem. N-Acetylindoline-2-carboxylic acid.
- NIST. 1H-Indole-2-carboxylic acid, 1-methyl-.
- PubChem. 1H-Indole-5-Carboxylic Acid.
- ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023-12-12).
- Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. (2020-07-30).
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1-Acetylindoline-5-carboxylic acid CAS number 153247-93-9
Beginning Research on Acid
I'm starting a thorough search for data on 1-Acetylindoline-5-carboxylic acid (CAS 153247-93-9). My focus is on understanding its properties, synthesis methods, analytical approaches, and potential uses. This initial phase involves comprehensive information gathering.
Expanding Data Collection on Acid
I am now expanding my search. I will analyze the information to determine areas of interest for researchers, like its potential in medicinal chemistry and biological activities. I'm structuring a technical guide, starting with an introduction and then diving into synthesis, characterization, and applications. I'm also preparing to create experimental protocols and data presentation.
Detailing Acid's Synthesis
I'm starting a detailed process to describe methodologies for synthesis and purification, explaining choices of reagents and conditions. I'll create tables to summarize key quantitative data like spectroscopic characteristics. Then, I'll design visual diagrams for synthesis pathways and experimental workflows.
physical properties of 1-Acetylindoline-5-carboxylic acid
Beginning Data Collection
I've started gathering data on the physical properties of 1-Acetylindoline-5-carboxylic acid. My initial focus is on the essential characteristics: molecular weight, melting and boiling points, solubility, pKa, and spectral data. Comprehensive Google searches are underway.
Outlining the Approach
I'm now outlining a detailed methodology. I plan to use differential scanning calorimetry to determine the melting point and UV-Vis/NMR spectroscopy for spectral analysis. Understanding the chemical structure is also key. I'm structuring this into a technical guide format, then writing step-by-step protocols and Graphviz diagrams for clarity. The aim is a comprehensive whitepaper, backed by solid data.
Expanding Search Parameters
I'm now broadening the scope of my search. Beyond initial physical properties, I'm actively seeking established experimental protocols for their determination, focusing on techniques like differential scanning calorimetry and spectroscopy. I am also investigating the chemical structure to provide a foundation for understanding the observed properties.
1-Acetylindoline-5-carboxylic acid molecular structure
Starting: Data Gathering
I'm initially concentrating on 1-Acetyl indoline-5-carboxylic acid. My current focus is a broad sweep across the web. I'm prioritizing molecular structure, chemical characteristics, and spectral data. The goal is to establish a solid foundation of basic information, so I can start to build out from there.
Expanding: Chemical Information
I've moved on from the initial sweep to target established synthetic pathways. I'm prioritizing peer-reviewed articles and reliable databases for NMR, IR, and mass spec data. I also intend to investigate potential applications, specifically in drug development, to contextualize my research.
Developing: Synthesis Protocol
I'm now diving into the specifics of synthesis. Google searches are yielding foundational information on synthesis protocols. I am prioritizing peer-reviewed articles and chemical databases to validate the gathered data. I also plan to structure the guide, starting with an introduction to the acid and its importance. Diagrams and tables are planned.
solubility of 1-Acetylindoline-5-carboxylic acid in organic solvents
Initiating Property Search
I've started by diligently searching for the physicochemical properties of 1-Acetyl indoline-5-carboxylic acid. My focus is on understanding its structure, polarity, and solubility data in various organic solvents. This initial phase will provide a foundational understanding for subsequent analysis.
Developing Solubility Protocol
I'm now diving deeper into the technical aspects. I'm actively researching established methods for determining organic compound solubility, like shake-flask and high-throughput assays. Simultaneously, I'm exploring authoritative literature on solvent selection for drug development and crystallization. I'm also ensuring a strong theoretical underpinning by revisiting principles like "like dissolves like." I'm building a structural plan: solubility's importance, molecular factors for this acid, and the final protocol.
Outlining Solubility Guide
I'm now starting to outline a comprehensive technical guide. First, I'll introduce solubility's importance and relevant molecular features. Next, I plan to create a detailed experimental protocol and visualize the workflow with a Graphviz diagram. I'll synthesize the information into a narrative with tables for data and proper citations. Finally, I'll compile a full references section and prepare the complete guide.
A Senior Application Scientist's Guide to Sourcing and Quality Verification of 1-Acetylindoline-5-carboxylic Acid for Drug Discovery
Abstract
1-Acetylindoline-5-carboxylic acid (CAS No. 153247-93-9) has emerged as a critical building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors and other complex heterocyclic systems.[1] Its unique structure, featuring a reactive N-acetyl group and a versatile carboxylic acid handle on an indoline scaffold, provides chemists with a robust platform for generating diverse compound libraries.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this intermediate, outlines a rigorous workflow for procurement and quality assurance, and details validated analytical protocols for in-house verification. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require high-purity, well-characterized starting materials to ensure the integrity and reproducibility of their research and development efforts.
Introduction: The Strategic Importance of this compound
The indoline core is a privileged scaffold in drug discovery, and its derivatives are integral to numerous therapeutic candidates. This compound serves as a key intermediate, enabling chemists to perform further derivatization with precision.[1][2]
-
The Carboxylic Acid Moiety: This functional group is paramount. It acts as a primary attachment point for amide coupling reactions, allowing the linkage of various amines to explore structure-activity relationships (SAR). Furthermore, the carboxylic acid group itself can be a critical pharmacophoric element, forming key hydrogen bonds or salt-bridge interactions with biological targets.[3] Its presence often enhances aqueous solubility, a desirable property for drug candidates.[3]
-
The N-Acetyl Group: The acetyl group protects the indoline nitrogen, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic steps. This strategic protection is fundamental to directing reactivity towards the carboxylic acid group, ensuring predictable and high-yield transformations.
Given its role as a foundational starting material, the purity and structural integrity of commercially sourced this compound are non-negotiable. Impurities can lead to unforeseen side products, complicate purification, and ultimately compromise the biological data of the final compounds, wasting significant time and resources.
Commercial Supplier Landscape Analysis
A survey of the market reveals several chemical suppliers offering this compound. However, specifications, available quantities, and purity claims can vary. The following table summarizes offerings from prominent vendors to aid in the initial screening process.
| Supplier | CAS Number | Reported Purity | Available Pack Sizes | Notes |
| Toronto Research Chemicals | 153247-93-9[4] | Not specified | 25mg[4] | Distributed via platforms like Biomall; often has a lead time of 5-6 weeks.[4] |
| Sunway Pharm Ltd | 153247-93-9[5] | 97%[5] | 1g[5] | States product is for scientific research use only.[5] |
| US Biological Life Sciences | 153247-93-9[6] | Highly Purified | 10mg, 25mg[6] | A general supplier of biochemicals for research. |
| BIOSYNCE | 153247-93-9[2] | Not specified | Custom inquiry | Provides Certificate of Analysis (COA), Method of Analysis (MOA), and other documentation on request.[2] |
| MySkinRecipes | 153247-93-9[1] | ≥95%[1] | 250mg[1] | Primarily focused on reagents for various research fields. |
| Santa Cruz Biotechnology | 153247-93-9[7] | Not specified | Custom inquiry | A well-known supplier for proteomics and other life science research. |
| Alchem Pharmtech | 153247-93-9[8] | Not specified | Custom inquiry | Provides chemical property and safety information.[8] |
This table is for informational purposes and is based on publicly available data as of early 2026. Researchers should always contact suppliers directly for the most current specifications and pricing.
Recommended Procurement and Quality Assurance Workflow
Sourcing a critical chemical intermediate goes beyond simply placing an order. A systematic approach is essential to mitigate risks associated with material quality. The following workflow is recommended to ensure that the procured material meets the stringent requirements of drug development programs.
Caption: A systematic workflow for procuring and validating critical chemical reagents.
This workflow institutionalizes a critical checkpoint: Incoming Quality Control (QC) . Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for GMP-like or rigorous research environments. Batch-to-batch variability is a known issue, and independent verification provides a self-validating system that ensures the integrity of all subsequent experiments.
In-House Quality Control Verification Protocols
Upon receipt of this compound, the following analytical tests should be performed to confirm its identity, purity, and structural integrity.
Protocol 1: Identity and Structural Verification via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming that the correct molecule has been received.[9]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the received material in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the material is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Observations:
-
A singlet in the aliphatic region (~2.2 ppm) corresponding to the three protons of the acetyl (CH₃) group.
-
Two multiplets or triplets in the aliphatic region (~3.0-4.2 ppm) corresponding to the four protons of the two CH₂ groups in the indoline ring.
-
Signals in the aromatic region (~7.5-8.5 ppm) corresponding to the three protons on the benzene ring portion of the scaffold.
-
A very broad singlet at high chemical shift (>12 ppm) for the carboxylic acid proton (this may not be observed depending on solvent and concentration).
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Observations:
-
A signal for the acetyl carbonyl carbon (~168 ppm).
-
A signal for the carboxylic acid carbonyl carbon (~167 ppm).
-
Multiple signals in the aromatic region (110-150 ppm).
-
Signals for the two aliphatic CH₂ carbons and the one CH₃ carbon.
-
-
-
Data Analysis: Compare the acquired spectra against a reference spectrum or theoretical prediction to confirm the molecular structure. Pay close attention to the number of signals, their chemical shifts, and their integration values (for ¹H NMR).
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust quantitative technique used to separate the main compound from any impurities.[10] This method provides a precise purity value (typically as a percentage area under the curve) and can detect process-related impurities or degradation products.
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to ~0.1 mg/mL.
-
HPLC System and Conditions: The following conditions are a validated starting point, adaptable to available laboratory equipment.
Parameter Specification Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detector UV-Vis Diode Array Detector (DAD) | Detection Wavelength | Monitor at 254 nm and 280 nm |
-
Analysis: Inject the working standard and analyze the chromatogram.
-
Data Interpretation:
-
The main peak should be sharp and symmetrical.
-
Calculate the area percent of the main peak relative to the total area of all peaks detected. This value represents the purity of the material. A purity level of >98% is recommended for most drug discovery applications.
-
The use of a DAD allows for peak purity analysis and comparison of UV spectra to confirm that minor peaks are not co-eluting with the main peak.[11]
-
Application in a Medicinal Chemistry Context
The primary value of this compound is as a versatile scaffold for building more complex molecules. Its utility can be visualized as the starting point in a synthetic cascade aimed at producing novel therapeutic agents.
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A Technical Guide to the Purity Standards of 1-Acetylindoline-5-carboxylic Acid for Pharmaceutical Applications
Foreword: Establishing the Cornerstone of Quality in Pharmaceutical Intermediates
In the intricate landscape of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as 1-Acetylindoline-5-carboxylic acid, form the foundational building blocks of active pharmaceutical ingredients (APIs).[1] Their purity is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and consistency of the final drug product.[1] This guide provides an in-depth technical framework for establishing and verifying the purity standards of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind purity specifications, the methodologies for impurity profiling, and the establishment of a robust, self-validating quality control strategy, all grounded in scientific principles and regulatory expectations.
The Significance of this compound in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, notably in the development of kinase inhibitors and other bioactive molecules for therapeutic areas such as oncology and inflammatory diseases.[1] Its indoline scaffold and reactive functional groups—the acetyl and carboxylic acid moieties—make it a versatile building block for constructing complex heterocyclic systems.[1] Given its direct influence on the critical quality attributes (CQAs) of the final API, a comprehensive understanding and stringent control of its purity are non-negotiable.
Understanding the Impurity Landscape: A Synthesis-Forward Approach
The potential impurity profile of this compound is intrinsically linked to its manufacturing process. While specific proprietary synthesis routes may vary, a common approach involves the N-acetylation of indoline-5-carboxylic acid. Another potential route is the reduction of an indole precursor followed by acetylation.
A plausible synthesis workflow is outlined below:
Caption: Plausible synthetic routes to this compound.
Based on these synthetic pathways, a comprehensive impurity profile should be considered, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[2][3]
Organic Impurities
These can originate from various stages of the manufacturing process and subsequent storage.[3]
| Impurity Category | Potential Specific Impurities for this compound | Rationale |
| Starting Materials | Indoline-5-carboxylic acid, Methyl indole-5-carboxylate | Incomplete reaction during the acetylation or reduction/acetylation steps. |
| Intermediates | Methyl indoline-5-carboxylate, Methyl 1-acetylindoline-5-carboxylate | Carryover from incomplete reaction or hydrolysis steps in Route B. |
| By-products | Di-acetylated species, isomers from starting material | Over-reaction or impurities present in the starting materials. |
| Reagents | Acetic acid | A by-product of using acetic anhydride as the acetylating agent. |
| Degradation Products | Hydrolysis products (e.g., Indoline-5-carboxylic acid) | Can form upon exposure to moisture or non-neutral pH conditions. |
Inorganic Impurities
These impurities can be introduced from reagents, catalysts, and manufacturing equipment.[3] Their control is guided by ICH Q3D.[4][5][6]
| Impurity Category | Potential Sources |
| Catalysts | Palladium, Platinum, etc. |
| Heavy Metals | Lead, Mercury, Cadmium, Arsenic |
| Other Inorganics | Salts from work-up and purification steps |
Residual Solvents
The solvents used in synthesis and purification are critical to control, as they offer no therapeutic benefit.[7][8] Their limits are defined by ICH Q3C.[1][7][8]
| Solvent Class | Potential Solvents | Rationale for Use |
| Class 2 | Acetonitrile, Methanol, Dichloromethane | Common solvents for organic synthesis and chromatography. |
| Class 3 | Acetic acid, Acetone, Ethanol, Ethyl acetate, Heptane, Isopropyl alcohol | Solvents for reaction, extraction, and crystallization. |
Establishing Purity Specifications: A Tripartite Approach
A robust specification for this compound is a comprehensive document that defines the tests, analytical procedures, and acceptance criteria. This ensures the consistent quality of the intermediate. A typical Certificate of Analysis (CoA) serves as the official declaration of these quality parameters for each batch.[6][9]
| Test Parameter | Typical Acceptance Criteria | Analytical Methodology |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | Conforms to the standard spectrum | FT-IR, 1H NMR |
| Assay (Purity) | ≥ 98.0% | HPLC-UV |
| Related Substances | ||
| - Indoline-5-carboxylic acid | ≤ 0.5% | HPLC-UV |
| - Any other single unknown impurity | ≤ 0.10% | HPLC-UV |
| - Total Impurities | ≤ 1.0% | HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric Method |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Sulphated Ash | ≤ 0.1% | Gravimetric |
Analytical Methodologies for Purity Verification
The validation of analytical procedures is a cornerstone of GMP and is essential to ensure that the methods are suitable for their intended purpose.[10]
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities
Reverse-phase HPLC with UV detection is the workhorse for determining the purity and impurity profile of this compound.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method validation.
Step-by-Step Protocol for HPLC Analysis:
-
Preparation of Mobile Phase: A common mobile phase for carboxylic acids consists of a buffered aqueous solution and an organic modifier. For example, Mobile Phase A: 0.1% Phosphoric acid in water; Mobile Phase B: Acetonitrile.
-
Standard and Sample Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.
-
Prepare the sample solution similarly.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution: A typical gradient might start at 95% A and 5% B, ramping to 5% A and 95% B over 30 minutes to ensure elution of all potential impurities.
-
-
Data Analysis:
-
Calculate the assay percentage by comparing the peak area of the main component in the sample solution to that of the standard solution.
-
Quantify impurities using the principle of area normalization or against a qualified reference standard for known impurities.
-
Gas Chromatography (GC) for Residual Solvents
Headspace Gas Chromatography (GC-HS) coupled with a Flame Ionization Detector (FID) is the standard method for the analysis of residual solvents as per ICH Q3C.
Step-by-Step Protocol for GC-HS Analysis:
-
Standard Preparation: Prepare a standard solution containing all potential residual solvents at their respective ICH limit concentrations in a suitable solvent like Dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add a precise volume of DMSO.
-
GC-HS Conditions:
-
Column: A capillary column suitable for volatile compounds, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Injector at ~140°C, Detector at ~250°C.
-
Oven Program: A temperature gradient is used to separate solvents with different boiling points, for example, starting at 40°C and ramping up to 240°C.
-
Headspace Parameters: Vial equilibration temperature of ~80°C for ~15 minutes.
-
-
Data Analysis: Identify and quantify any residual solvents in the sample by comparing their retention times and peak areas to those of the standard solution.
Spectroscopic Methods for Identification and Structural Elucidation
Spectroscopic techniques are crucial for the unequivocal identification of this compound and for characterizing unknown impurities.
-
Infrared (IR) Spectroscopy: Provides a molecular fingerprint. Key characteristic absorptions for this compound include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch from the acetyl group (~1660 cm⁻¹), and another C=O stretch from the carboxylic acid (~1710 cm⁻¹).[5][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment. Expected signals include aromatic protons, methylene protons of the indoline ring, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton (often >10 ppm).
-
¹³C NMR: Confirms the carbon skeleton. Key signals include those for the two carbonyl carbons (amide and carboxylic acid, ~165-185 ppm), aromatic carbons, and aliphatic carbons of the indoline ring and acetyl group.[12][13][14]
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns. Common fragmentation for carboxylic acids includes the loss of -OH (M-17) and -COOH (M-45).[15][16][17][18] The molecular ion peak for C₁₁H₁₁NO₃ would be at m/z 205.21.
The Role of Forced Degradation Studies
To ensure that the primary analytical method (HPLC) is "stability-indicating," forced degradation studies must be performed. This involves subjecting the this compound to stress conditions more severe than those encountered during routine storage.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
The goal is to achieve 5-20% degradation to ensure that any potential degradation products can be detected and separated from the main peak. This process validates that the method can accurately measure the analyte in the presence of its degradation products.
Conclusion: A Commitment to Quality
The purity of this compound is a critical parameter that underpins the quality and safety of the final pharmaceutical product. Establishing robust purity standards requires a multi-faceted approach that begins with a thorough understanding of the synthetic process and potential impurities. This knowledge must be paired with the development and validation of specific, sensitive, and stability-indicating analytical methods. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and manufacturers can ensure that this vital intermediate meets the stringent quality requirements of the pharmaceutical industry, thereby safeguarding patient health.
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potential biological activity of acetylated indoline carboxylic acids
Beginning Data Collection
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discovery and history of indoline-5-carboxylic acid derivatives
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theoretical studies on 1-Acetylindoline-5-carboxylic acid
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1-Acetylindoline-5-carboxylic acid safety and handling
Starting Data Collection
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Methodological & Application
use of 1-Acetylindoline-5-carboxylic acid in proteomics research
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1-Acetylindoline-5-carboxylic acid as a building block in organic synthesis
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derivatization of peptides with 1-Acetylindoline-5-carboxylic acid
Initiating Data Collection
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1-Acetylindoline-5-carboxylic acid in mass spectrometry sample preparation
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applications of 1-Acetylindoline-5-carboxylic acid in drug discovery
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HPLC-MS analysis of 1-Acetylindoline-5-carboxylic acid derivatives
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Application Note and Protocols for the Coupling of 1-Acetylindoline-5-carboxylic Acid
Executive Summary
1-Acetylindoline-5-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized as a scaffold in the development of novel therapeutic agents. Its rigid, bicyclic structure and available carboxylic acid handle make it an ideal starting point for library synthesis and lead optimization. The successful coupling of this acid, primarily through amide bond formation, is a critical step in the synthesis of many biologically active molecules. This document provides a comprehensive guide for researchers, outlining robust protocols for amide coupling, explaining the mechanistic rationale behind reagent selection, and offering insights into reaction optimization and troubleshooting. The protocols detailed herein are designed to ensure high-yield, high-purity synthesis, thereby accelerating drug development timelines.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline motif is a privileged structure in drug discovery, appearing in numerous compounds with diverse pharmacological activities. The acetylated indoline carboxylic acid, in particular, offers a synthetically versatile platform. The acetyl group at the 1-position modulates the electronic properties of the aromatic ring and provides steric bulk, while the carboxylic acid at the 5-position serves as the primary reactive site for diversification. The most common and strategically important transformation for this substrate is its coupling with a primary or secondary amine to form a stable amide bond, a cornerstone reaction in peptide synthesis and small molecule drug design.
Core Concept: The Mechanism of Amide Bond Formation
Directly reacting a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" into a more electrophilic species. This is achieved using a coupling reagent. The general mechanism involves two key steps:
- Activation: The coupling reagent reacts with the carboxylate oxygen of this compound to form a highly reactive acyl-intermediate (e.g., an O-acylisourea for carbodiimides, or an acyloxyphosphonium salt for phosphonium reagents).
- Nucleophilic Attack: The amine coupling partner, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the coupling reagent byproduct to yield the final amide product.
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. They act as "activated ester" shuttles, converting the initial highly reactive intermediate into a more stable but still highly reactive acyl-ester, which minimizes side reactions and reduces the risk of racemization if chiral amines are used.
}
General workflow for amide bond formation.
Recommended Coupling Protocols & Reagent Selection
The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and cost considerations. Below are two field-proven protocols for the coupling of this compound, targeting different experimental needs.
4.1 Protocol 1: HATU - High-Efficiency Coupling for Challenging Substrates
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uranium-based coupling reagent known for its high efficiency, fast reaction times, and low rates of side reactions. It is particularly effective for coupling sterically hindered amines or electron-deficient anilines.
Rationale for Reagent Selection:
- High Reactivity: The activated intermediate formed with HATU is extremely electrophilic, driving the reaction to completion even with poorly nucleophilic amines.
- Reduced Side Reactions: The formation of the HOAt-activated ester is rapid and minimizes the formation of undesirable N-acylurea byproducts.
- Role of Base: A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the carboxylic acid and the protonated amine starting material, ensuring the amine remains a free nucleophile without interfering in the reaction.
Detailed Experimental Protocol (HATU)
- Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
- Solvent: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
- Reagent Addition: To the stirred solution, add the amine coupling partner (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often recommended.
- Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
- Work-up:
- Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.
- Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
4.2 Protocol 2: EDC/HOBt - The Classic, Cost-Effective Method
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with HOBt (1-Hydroxybenzotriazole) , is a water-soluble carbodiimide that provides a reliable and more economical alternative to phosphonium or uranium reagents.
Rationale for Reagent Selection:
- Work-up Simplicity: The urea byproduct formed from EDC is water-soluble, making it easily removable during the aqueous work-up, which simplifies purification compared to the byproduct of DCC (dicyclohexylurea).
- Synergy with HOBt: HOBt acts as a catalyst and scavenger of the highly reactive O-acylisourea intermediate, converting it to an HOBt-ester. This intermediate is stable enough to prevent side reactions but reactive enough to couple efficiently with the amine.
Detailed Experimental Protocol (EDC/HOBt)
- Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).
- Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 15-30 minutes to allow for the formation of the HOBt-activated ester.
- Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA or Triethylamine (TEA) (2.5 eq).
- Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.
- Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 4.1. The aqueous washes are particularly effective at removing the EDC-derived urea byproduct.
Data Summary: Comparison of Coupling Conditions
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
|---|---|---|
| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.2 eq) |
| Additive | None required (HOAt is part of HATU structure) | HOBt (1.2 eq) |
| Base | DIPEA (2.5 eq) | DIPEA or TEA (2.5 eq) |
| Typical Solvent | DMF, DCM | DMF, DCM |
| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours | 8-24 hours |
| Relative Cost | High | Low to Moderate |
| Best For | Sterically hindered or poorly nucleophilic amines; rapid synthesis. | Standard primary/secondary amines; cost-sensitive and large-scale synthesis. |
Troubleshooting & Key Considerations
- Low Yield:
- Cause: Insufficient activation or decomposition of the activated intermediate.
- Solution: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate and coupling reagents. Consider switching to a more powerful coupling reagent like HATU.
- No Reaction:
- Cause: Poorly nucleophilic amine or steric hindrance.
- Solution: Increase the reaction temperature (e.g., to 40-50 °C) or switch to HATU if using EDC. Ensure the base has been added, as the ammonium salt of the amine is not nucleophilic.
- Side Product Formation:
- Cause: For EDC, reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid.
- Solution: Ensure HOBt is used with EDC. HOBt rapidly traps the intermediate, preventing this side reaction.
}
A decision tree for troubleshooting common issues.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
development of assays using 1-Acetylindoline-5-carboxylic acid
Initiating Research on Acid
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Application Notes & Protocols: Enzymatic Reactions Involving Indoline Carboxylic Acid Analogs
Introduction: The Versatility of Indoline Carboxylic Acids in Enzymology
The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. The incorporation of a carboxylic acid moiety, typically at the 2-position, creates indoline carboxylic acid analogs with unique stereochemical and electronic properties. These features make them potent and selective modulators of various enzyme systems. Understanding the enzymatic reactions involving these analogs is paramount for drug development professionals and researchers aiming to elucidate biological pathways or design novel therapeutic agents.
This guide provides a detailed exploration of key enzymatic reactions involving indoline carboxylic acid analogs, focusing on practical, field-proven protocols for their study. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Key Enzyme Systems and Mechanistic Insights
Indoline carboxylic acid analogs can act as substrates, inhibitors, or allosteric modulators of a diverse range of enzymes. Below, we discuss two prominent examples: Monoamine Oxidases (MAOs) and Indoleamine 2,3-Dioxygenase (IDO1), highlighting the mechanistic basis of their interactions.
Monoamine Oxidases (MAOs): Modulating Neurotransmitter Levels
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Indoline-based structures have been explored as potent MAO inhibitors for the treatment of depression and neurodegenerative diseases.
Mechanism of Inhibition: Many indoline carboxylic acid analogs act as competitive inhibitors of MAOs. The indoline nitrogen can mimic the amine group of the natural substrate, allowing the molecule to bind to the active site. The carboxylic acid group can form additional interactions with active site residues, enhancing binding affinity and selectivity. The specific substitution pattern on the indoline ring dictates the potency and selectivity for MAO-A versus MAO-B.
Indoleamine 2,3-Dioxygenase (IDO1): A Key Target in Immuno-oncology
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells, leading to a depletion of tryptophan and the production of immunosuppressive metabolites. This creates a tolerogenic tumor microenvironment.
Mechanism of Inhibition: Certain indoline analogs can act as potent inhibitors of IDO1. For example, the conversion of indole-based inhibitors to their indoline counterparts can improve their stability and pharmacokinetic properties while retaining their inhibitory activity. These inhibitors typically bind to the heme iron in the active site of IDO1, preventing the binding of tryptophan.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for assessing the interaction of indoline carboxylic acid analogs with MAO-A and IDO1.
Workflow for Screening and Characterizing Enzyme Inhibitors
The general workflow for identifying and characterizing a novel indoline carboxylic acid analog as an enzyme inhibitor is a multi-step process.
Troubleshooting & Optimization
improving the yield of 1-Acetylindoline-5-carboxylic acid synthesis
Initiating Data Collection
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Structuring the Support Center
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Technical Support Center: Optimizing Amide Coupling Reactions for 1-Acetylindoline-5-carboxylic Acid
Welcome to the dedicated technical support resource for researchers utilizing 1-Acetylindoline-5-carboxylic acid in amide coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction times, improve yields, and minimize impurities. We understand the nuances of peptide coupling and aim to equip you with the knowledge to navigate common challenges encountered in the synthesis of novel derivatives.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that can arise during the coupling of this compound with various amines. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Issue 1: Slow or Stalled Reaction Leading to Incomplete Conversion
You've set up your reaction, but after several hours, TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Underlying Causes & Solutions:
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Insufficient Activation of the Carboxylic Acid: The first and most critical step is the activation of the carboxylic acid to form a highly reactive intermediate. If this step is inefficient, the reaction will be sluggish.
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Expert Insight: While common carbodiimides like EDC are effective, sterically hindered or electron-deficient amines may require a more potent activating agent. Uranyl-based reagents like HATU, HBTU, or TBTU often provide superior results by forming a more reactive O-acylisourea intermediate.
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Troubleshooting Protocol:
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Reagent Switch: If using EDC/HOBt, consider switching to HATU.
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Equivalents: Ensure you are using at least 1.1 to 1.5 equivalents of the coupling reagent and base.
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Order of Addition: For HATU, pre-activation of the carboxylic acid for 5-15 minutes before adding the amine can significantly improve reaction rates.
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Poor Solubility of Starting Materials: this compound, like many carboxylic acids, may have limited solubility in common organic solvents, especially at lower temperatures.
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Expert Insight: A homogeneous reaction mixture is crucial for efficient molecular collisions and, therefore, faster reaction kinetics.
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Troubleshooting Protocol:
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Solvent Screening: If using dichloromethane (DCM), consider switching to or adding a co-solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to improve solubility.
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Sonication: Briefly sonicating the reaction mixture can help dissolve suspended solids.
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Temperature: Gently warming the reaction to 30-40 °C can enhance solubility and reaction rate, but monitor for potential side reactions.
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Inappropriate Base Selection or Stoichiometry: The choice and amount of base are critical for both activating the coupling reagent and neutralizing the resulting acidic byproducts.
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Expert Insight: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions. Using an insufficient amount of base can lead to the protonation of the amine, rendering it non-nucleophilic.
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Troubleshooting Protocol:
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Base Selection: Use DIPEA or 2,4,6-collidine.
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Stoichiometry: Use at least 2.0 equivalents of the base, especially when using the hydrochloride salt of an amine.
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Experimental Workflow for a HATU-Mediated Coupling
Caption: Workflow for a HATU-mediated amide coupling reaction.
Issue 2: Formation of Significant Side Products
Your reaction goes to completion, but you observe multiple spots on TLC or peaks in your LC-MS corresponding to undesired byproducts.
Underlying Causes & Solutions:
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Epimerization/Racemization: If your amine contains a chiral center, the harshness of the coupling conditions can lead to a loss of stereochemical integrity.
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Expert Insight: This is often exacerbated by high temperatures and prolonged reaction times. The choice of coupling additive can also play a significant role. Additives like HOBt or OxymaPure® can suppress racemization.
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Troubleshooting Protocol:
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Lower Temperature: Run the reaction at 0 °C or even lower.
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Additive Inclusion: If not already present, add 1.0-1.2 equivalents of HOBt or OxymaPure®.
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Reagent Choice: Consider using a coupling reagent known for low racemization, such as COMU.
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N-Acylurea Formation: This is a common side product when using carbodiimides like EDC. The O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.
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Expert Insight: This side reaction is more prevalent with sterically hindered carboxylic acids or weakly nucleophilic amines.
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Troubleshooting Protocol:
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Additive is Key: The addition of HOBt or a similar nucleophilic catalyst is crucial to intercept the O-acylisourea and form an active ester before it can rearrange.
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Uranyl Reagents: Switching to a uronium-based reagent like HATU or HBTU generally avoids this specific side reaction.
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Reaction with DMAP: While sometimes used as a catalyst, 4-(Dimethylamino)pyridine (DMAP) is a potent nucleophile and can react with the activated carboxylic acid to form a stable acylpyridinium species, which may be unreactive towards the desired amine.
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Expert Insight: DMAP is generally not recommended for standard amide coupling unless dealing with highly hindered alcohols in esterifications. For amide bond formation, its basicity and nucleophilicity can be problematic.
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Troubleshooting Protocol:
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Omit DMAP: If you are using DMAP as an additive, remove it from your reaction protocol. Rely on a non-nucleophilic base like DIPEA.
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Troubleshooting Decision Tree for Side Product Formation
side reactions in the synthesis of 1-Acetylindoline-5-carboxylic acid
Initiating Data Collection
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Structuring Technical Support Content
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troubleshooting low labeling efficiency with 1-Acetylindoline-5-carboxylic acid
Initiating Data Collection
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Expanding Search Parameters
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Formulating Search Queries
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Initiating Search & Structure
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Refining Search Strategies
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preventing degradation of 1-Acetylindoline-5-carboxylic acid in solution
Welcome to the dedicated support resource for 1-Acetylindoline-5-carboxylic acid. This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of this compound in solution.
Introduction to Compound Stability
This compound is a valuable building block in medicinal chemistry and materials science. However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors, including solvent choice, pH, temperature, and exposure to light and air. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound are hydrolysis of the acetyl group and oxidation of the indoline ring. The carboxylic acid group is generally stable but can be susceptible to decarboxylation under harsh conditions (e.g., high heat).
Q2: I'm observing a change in the color of my solution over time. What could be the cause?
A2: A change in solution color, often to a yellowish or brownish hue, is a common indicator of oxidation of the indoline ring. This process can be accelerated by exposure to air (oxygen) and light.
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I identify the degradation products?
A3: The appearance of new peaks in your analytical data likely corresponds to degradation products. The most common byproduct to initially screen for would be indoline-5-carboxylic acid, resulting from the hydrolysis of the N-acetyl group. Further oxidation products can also form.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Rapid Degradation of Stock Solutions
Symptoms:
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Noticeable decrease in the concentration of the parent compound over a short period (hours to days).
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Significant appearance of degradation peaks in analytical chromatograms.
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Visible color change in the solution.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | Protic solvents, especially water at non-neutral pH, can facilitate the hydrolysis of the acetyl group. | Use aprotic, anhydrous solvents such as DMSO or DMF for stock solutions. If an aqueous buffer is required for your experiment, prepare the stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use. |
| Oxidation | The indoline ring is susceptible to oxidation, which is often catalyzed by light and the presence of oxygen. | Prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to use. Store stock solutions under an inert atmosphere and protect them from light by using amber vials or wrapping the container in aluminum foil. |
| Incorrect Storage Temperature | Higher temperatures accelerate the rates of both hydrolysis and oxidation. | Store stock solutions at -20°C or -80°C to minimize degradation. |
Experimental Workflow for Preparing Stable Stock Solutions:
Caption: Workflow for preparing stable stock solutions.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
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High variability in experimental replicates.
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Loss of compound activity over the course of the experiment.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degradation in Aqueous Media | Biological assays are typically conducted in aqueous buffers, which can promote the hydrolysis of the acetyl group. | Minimize the pre-incubation time of the compound in the aqueous assay buffer. Prepare fresh dilutions from a concentrated stock in an organic solvent for each experiment. |
| Interaction with Assay Components | Certain components of the assay medium (e.g., metal ions) could potentially catalyze degradation. | If possible, run a control experiment where the compound is incubated in the assay buffer without the biological components to assess its stability under the assay conditions. |
Degradation Pathway Overview:
common impurities in commercial 1-Acetylindoline-5-carboxylic acid
. ## Technical Support Center: 1-Acetylindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, analysis, and use of this important pharmaceutical intermediate. This resource is structured in a question-and-answer format to directly address the practical challenges you may face in the laboratory. My aim is to blend technical accuracy with field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial sample of this compound?
While a definitive list of impurities can vary between manufacturers depending on the specific synthetic route employed, a reasoned analysis of common synthetic pathways and degradation mechanisms allows us to predict the most probable impurities. These can be broadly categorized into process-related impurities and degradation products.
Process-Related Impurities:
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Indoline-5-carboxylic acid: This is the immediate precursor to the final product and its presence is typically due to an incomplete acetylation reaction.
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Indole-5-carboxylic acid: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative. This can occur during synthesis or upon improper storage.
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Residual Solvents: Solvents used during the synthesis and purification, such as acetic acid, ethyl acetate, or other organic solvents, may be present in trace amounts.
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Over-acetylated Byproducts: In some synthetic routes, there's a possibility of acetylation at other positions on the aromatic ring, although this is generally less common for this specific molecule.
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Starting Materials from Indoline Synthesis: Depending on the initial steps to form the indoline ring, trace amounts of precursors like substituted phenethylamines could potentially carry through.
Degradation Products:
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Hydrolysis Product (Indoline-5-carboxylic acid): Under strongly acidic or basic conditions, the acetyl group can be hydrolyzed, reverting the molecule to its precursor.
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Oxidation Products: As mentioned, oxidation of the indoline to the indole is a common degradation pathway. Further oxidation could potentially lead to more complex structures.
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Decarboxylation Product (1-Acetylindoline): While less common under typical storage conditions, exposure to high heat could potentially lead to the loss of the carboxylic acid group.
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?
Identifying an unknown peak requires a systematic approach. Here’s a troubleshooting workflow:
Step 1: System Suitability Check First, ensure your HPLC system is performing correctly. Check the retention time and peak shape of your this compound standard. If these are inconsistent, troubleshoot the HPLC system itself (e.g., check for leaks, pump issues, column degradation).
Step 2: Information Gathering
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Retention Time: Compare the retention time of the unknown peak to that of potential known impurities if you have standards available (e.g., Indoline-5-carboxylic acid).
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Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for impurity identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be matched against the molecular weights of potential impurities.
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UV-Vis Spectrum: The UV-Vis spectrum of the unknown peak, obtained from a diode array detector (DAD), can be compared to the spectrum of the main compound. Structural similarities or differences can provide clues about the impurity's identity.
Step 3: Forced Degradation Studies To confirm if the impurity is a degradation product, perform a forced degradation study on a pure sample of this compound.[1][2] Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples by HPLC. If the unknown peak appears or increases in any of the stressed samples, it is likely a degradation product.
Q3: How can I minimize the formation of impurities during my experiments?
Minimizing impurity formation is crucial for obtaining reliable experimental results. Here are some key considerations:
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Storage: Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.[1]
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Solvent Purity: Use high-purity, dry solvents for your reactions to avoid introducing water or other reactive impurities.
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Reaction Conditions: When using this compound in a reaction, carefully control the temperature, pH, and reaction time to prevent degradation. For example, avoid prolonged exposure to strong acids or bases unless the reaction chemistry requires it.
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Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere can prevent oxidation.
Troubleshooting Guides
Guide 1: Unexpectedly Low Purity of Commercial this compound
Problem: The certificate of analysis (CoA) states a purity of >98%, but my own HPLC analysis shows a significantly lower purity.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Integration of HPLC Peaks | - Manually review the integration of your chromatogram. Ensure that the baseline is set correctly and that all peaks are being integrated properly. - Check the integration parameters in your chromatography data system (CDS) software. |
| Degradation During Sample Preparation | - Prepare samples fresh just before analysis. - Use a diluent that is known to be non-reactive with the compound (e.g., a mixture of acetonitrile and water). - Avoid exposing the sample solution to high temperatures or strong light. |
| HPLC Method Not Suitable | - Verify that your HPLC method is stability-indicating. This can be confirmed through a forced degradation study. - Ensure your method has sufficient resolution to separate the main peak from all potential impurities. |
| Incorrect Standard Concentration | - Double-check the weighing and dilution of your reference standard. - Use a calibrated balance and volumetric glassware. |
| Degraded Standard | - Use a fresh, properly stored reference standard. |
Guide 2: Poor Peak Shape in HPLC Analysis
Problem: The peak for this compound is tailing or fronting.
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | - The carboxylic acid group is ionizable. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid (typically around pH 2.5-3.0) to keep it in its neutral form for better retention and peak shape on a C18 column. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - If the problem persists, the column may need to be replaced. |
| Secondary Interactions with Column Silanols | - Use a column with end-capping to minimize interactions with residual silanol groups. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, but be mindful of its effect on MS detection if used. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis and Impurity Profiling
This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on the specific impurities present in your sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or DAD detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[1][2]
1. Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before injection.
3. Oxidation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
4. Thermal Degradation:
-
Keep the solid sample in an oven at 105 °C for 48 hours.
-
Dissolve in diluent before injection.
5. Photolytic Degradation:
-
Expose the solid sample to UV light (254 nm) and visible light for 7 days.
-
Dissolve in diluent before injection.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify any new peaks that have formed.
Visualizations
Caption: Potential impurity formation pathways for this compound.
Caption: Workflow for identifying unknown peaks in HPLC analysis.
References
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimeriz
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Development of forced degradation and stability indicating studies of drugs—A review.
Sources
optimizing storage conditions for 1-Acetylindoline-5-carboxylic acid
Starting Information Gathering
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Analyzing Search Results
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Refining the Research Plan
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Technical Support Center: Overcoming Solubility Challenges with 1-Acetylindoline-5-carboxylic Acid
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Acetylindoline-5-carboxylic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we have designed this resource to be a practical, field-proven manual, ensuring the integrity and reproducibility of your experimental data.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound with a core structure that presents a classic solubility challenge: the presence of both a hydrophilic carboxylic acid group and a more hydrophobic acetylindoline moiety. Its solubility is therefore highly dependent on the pH of the medium. The carboxylic acid group (with an estimated pKa around 4-5) is ionizable, meaning its charge state and, consequently, its interaction with solvents will change significantly with pH.
This dual nature is central to the solubility issues often observed. In neutral or acidic aqueous solutions, the carboxylic acid is protonated and less soluble. In basic solutions, it deprotonates to form a more soluble carboxylate salt. Understanding this pH-dependent behavior is the first step in designing an effective formulation strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer during my assay. What is the primary cause?
A1: Precipitation in aqueous buffers is the most common issue and is almost always linked to the pH of your solution. The carboxylic acid group on the molecule is likely becoming protonated (losing its negative charge) in a neutral or acidic pH environment, which significantly reduces its solubility in water.
Troubleshooting Steps:
-
Measure the pH of your final assay buffer. If it is below 7, this is the likely cause.
-
Prepare a concentrated stock solution in an appropriate organic solvent or basic aqueous solution.
-
When diluting the stock into your final assay buffer, ensure the final pH of the solution remains in a range where the compound is soluble. This may require adjusting the pH of the assay buffer itself.
Q2: What is the best way to prepare a stock solution of this compound?
A2: The ideal stock solution solvent depends on the tolerance of your specific assay for that solvent. Here are the recommended starting points, from most to least preferred for biological assays:
-
Aqueous Base: Prepare a 10-50 mM stock solution in 100 mM NaOH. The strong base will deprotonate the carboxylic acid, forming the highly soluble sodium salt. When diluting into your final assay buffer, the small volume of NaOH should be easily neutralized by the buffer's capacity without a significant pH shift.
-
DMSO: Dimethyl sulfoxide is a strong organic solvent capable of dissolving this compound to high concentrations (e.g., >100 mM). However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells and inhibit enzyme activity, typically above 0.5-1%.
-
Ethanol or Methanol: These polar organic solvents can also be used. However, they are generally more disruptive to protein structure and cellular membranes than DMSO at similar concentrations.
Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Considerations |
| 100 mM NaOH | 10 - 50 mM | Ideal for aqueous-based assays; ensure final pH is controlled. |
| DMSO | >100 mM | Keep final concentration in assay <0.5%; may affect some biological targets. |
| Ethanol | Variable | Can be used, but generally more cytotoxic than DMSO. |
Q3: I cannot use a high pH or organic solvents in my assay. What are my other options?
A3: If your experimental system is sensitive to pH changes and organic co-solvents, several advanced formulation techniques can be employed. These methods aim to create a more favorable microenvironment for the compound.
Workflow for Advanced Formulation
Below is a decision-making workflow to guide you through alternative solubilization strategies.
Caption: Decision workflow for solubility enhancement.
Detailed Protocols for Advanced Formulation:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their apparent solubility in water.
-
Protocol:
-
Prepare a solution of a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer at a concentration of 1-10% (w/v).
-
Add your this compound (ideally from a small volume of a concentrated organic stock) to the cyclodextrin solution.
-
Vortex and/or sonicate the mixture for 15-30 minutes to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
-
-
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions that encapsulate the compound.
-
Protocol:
-
Prepare your assay buffer containing a low concentration of the chosen surfactant (typically just above its critical micelle concentration, e.g., 0.01-0.1%).
-
Add the compound to this buffer and mix thoroughly.
-
Allow time for micellar incorporation to occur (e.g., 30 minutes at room temperature).
-
-
-
Bovine Serum Albumin (BSA): BSA is often included in assays to prevent non-specific binding, but it can also act as a carrier protein to improve the solubility of hydrophobic compounds.
-
Protocol:
-
Ensure your assay buffer is supplemented with a physiologically relevant concentration of BSA (e.g., 0.1-1%).
-
When adding your compound, the BSA will help to keep it in solution.
-
-
In-Depth Mechanistic View
The solubility challenges of this compound can be understood through the lens of its physicochemical properties. The Henderson-Hasselbalch equation is fundamental here, explaining the relationship between pH, pKa, and the ionization state of the carboxylic acid group. When the pH is above the pKa, the deprotonated, more soluble form dominates.
Ionization States of this compound
Caption: pH-dependent ionization and solubility.
This equilibrium is the key to manipulation. By controlling the pH, we directly control the dominant species in solution and, therefore, the compound's solubility.
Final Checklist for Success
-
Know your compound: Understand its pKa and how pH affects its solubility.
-
Know your assay: What are the pH, buffer components, and tolerance for organic solvents?
-
Prepare stock solutions wisely: Start with the least disruptive solvent system possible.
-
Control the final pH: This is the most critical parameter for aqueous assays.
-
Consider advanced formulations when standard methods are not viable.
-
Always perform a visual inspection for precipitation before running your experiment.
By following these guidelines, you can effectively overcome the solubility challenges of this compound and ensure the accuracy and reliability of your research.
References
There are no specific research articles directly addressing the solubility of this compound found in the initial searches. Therefore, this section will cite general authoritative resources on compound solubility and formulation, which are the basis for the recommendations provided.
- Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL:[Link]
- Title: Using Cyclodextrins to Enhance Drug Solubility Source: National Center for Biotechnology Inform
troubleshooting unexpected results in experiments with 1-Acetylindoline-5-carboxylic acid
Commencing Data Gathering
I'm starting by deeply researching 1-Acetyl indoline-5-carboxylic acid. Google is my primary source, focusing on chemical characteristics, its stability under various conditions, solubility data, its typical reactions, and available analytical techniques. I need a solid foundation before I proceed.
Defining Potential Problems
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Developing Comprehensive Research Strategy
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Initiating Literature Review
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Developing Problem Solutions
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Analyzing Initial Research Findings
I'm now diving into the latest research updates. I'm focusing on chemical data for 1-Acetyl indoline-5-carboxylic acid, including its chemical characteristics, how stable it is, what solvents it is soluble in, and its common reactions. I'm also identifying problems like low yields and impure products, and will look for established protocols with similar chemicals. I'm planning to organize this into a user-friendly Q&A, with tables for solubility and diagrams for workflow.
Formulating Technical Content
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Developing Analytical Protocols
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Developing Data Analysis Strategies
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impact of acetyl group hydrolysis on 1-Acetylindoline-5-carboxylic acid reactivity
Starting Initial Investigation
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Analyzing Reactivity Differences
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strategies to improve the regioselectivity of indoline functionalization
Beginning Research Phase
I am now delving into comprehensive Google searches to gather authoritative information. My focus is on strategies to enhance the regioselectivity of indoline functionalization. I'm prioritizing data on directing group strategies, catalyst control, substrate control, and common troubleshooting issues.
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managing steric hindrance in reactions with 1-Acetylindoline-5-carboxylic acid
Beginning Search Phase
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Exploring Steric Effects
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Initiating Detailed Research
I'm now starting a deep dive using Google to gather comprehensive data on this compound's properties, with a focus on its structure, reactivity, and typical reactions, giving special attention to potential steric hindrance challenges. I'm also looking for effective strategies and specific reagents used to overcome this type of hindrance in similar transformations. This will feed into a series of technical support FAQs.
Technical Support Center: Purity Assessment of 1-Acetylindoline-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical assessment of 1-Acetylindoline-5-carboxylic acid (CAS: 153247-93-9). This molecule is a crucial heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical compounds.[1][2] Given its role, ensuring its purity is paramount for the integrity of downstream applications and the safety and efficacy of final drug products.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, analytical chemists, and drug development professionals with practical, field-proven insights into ensuring the quality of this important compound.
Overall Purity Assessment Strategy
A single analytical technique is insufficient to definitively establish the purity of a compound. A robust purity assessment relies on a combination of orthogonal methods—techniques that measure different chemical or physical properties. This multi-faceted approach provides a comprehensive purity profile and ensures that no impurities are overlooked.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile organic molecules like this compound by separating the main component from its impurities.
Frequently Asked Questions & Troubleshooting
Q1: How do I develop a robust HPLC method for this compound? A1: The key is to address the acidic nature of the carboxylic acid group. A reversed-phase HPLC method is most common. The mobile phase pH must be controlled to ensure a consistent ionization state for the analyte, which directly impacts retention and peak shape. For reproducible results, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] Using a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (like acetonitrile or methanol) is an excellent starting point.
Q2: My chromatographic peak is tailing significantly. What's causing this and how can I fix it? A2: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and the stationary phase. Here’s a troubleshooting sequence:
-
Check Mobile Phase pH: The most common cause is interaction with free silanol groups on the silica-based column. These silanols are acidic and can interact with your analyte. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of both the silanol groups and your carboxylic acid, minimizing these secondary interactions and improving peak shape.[4][5]
-
Increase Buffer Strength: If pH adjustment isn't enough, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites.
-
Consider the Column: Older 'Type A' silica columns have more acidic silanol groups. Using a modern, high-purity 'Type B' silica column, which is often "end-capped" to deactivate most silanol groups, can significantly reduce tailing.[4]
-
Rule out Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you may be overloading the column. Reduce your injection volume or sample concentration.[4]
Q3: I'm seeing "ghost peaks" in my chromatogram, even in blank injections. Where are they coming from? A3: Ghost peaks are unexpected peaks that can arise from several sources.[3] To troubleshoot:
-
Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and fresh buffers. Filter all mobile phases before use.
-
Carryover: Impurities from a previous, more concentrated injection may be "sticking" to the injector or column and eluting later. Run a strong solvent wash (e.g., 100% acetonitrile or methanol) through the system.
-
Sample Diluent: If your sample is dissolved in a stronger solvent than the mobile phase, this can cause peak distortion and ghost peaks. Ideally, dissolve your sample in the mobile phase itself.
Q4: My retention time is drifting between injections. Why? A4: Retention time stability is critical for reliable analysis. Drifting retention times often point to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes.
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump is functioning correctly and the solvents are properly degassed.[6] Evaporation of the more volatile organic component can also alter the mobile phase composition over time.[5]
-
Temperature Fluctuations: Column temperature significantly affects retention. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[7]
Experimental Protocol: Reversed-Phase HPLC Purity Method
This protocol provides a starting point for the analysis. Method optimization will be required.
-
Instrumentation: HPLC system with UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Run a gradient elution to separate impurities with a wide range of polarities.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a local maximum determined by UV scan).
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of analyte and silanols.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[7] |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Detection | UV at 254 nm | The aromatic system provides strong UV absorbance. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient helps to elute both polar and non-polar impurities. |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject a blank (diluent), followed by your sample. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.
Spectroscopic and Other Analytical Techniques
While HPLC provides quantitative purity, spectroscopic methods are essential for confirming the structure of the main component and identifying any impurities.
Caption: General troubleshooting workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can ¹H and ¹³C NMR confirm the structure and purity? A5: NMR provides a detailed fingerprint of the molecule's structure. For purity assessment, you should look for:
-
Correct Chemical Shifts and Integrations: The proton (¹H) signals should integrate to the correct number of protons for each environment.
-
Absence of Impurity Signals: The spectrum should be clean, without peaks corresponding to residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials (e.g., indoline-5-carboxylic acid).
-
Characteristic Signals: The carboxylic acid proton is highly diagnostic, though its appearance can vary.
Q6: The carboxylic acid proton signal in my ¹H NMR spectrum is extremely broad or missing. Is this normal? A6: Yes, this is very common. The acidic –CO₂H proton is subject to chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange process can significantly broaden the signal, sometimes to the point where it disappears into the baseline.[9] In many spectra, it appears as a very broad singlet far downfield, typically above 10 ppm.[10] Adding a drop of D₂O to the NMR tube will cause the –CO₂H proton to exchange with deuterium, making the signal disappear completely, which is a useful way to confirm its identity.
Mass Spectrometry (MS)
Q7: What is the expected mass of this compound, and which MS technique is best? A7: The compound has a molecular formula of C₁₁H₁₁NO₃, giving it an average molecular weight of 205.21 g/mol and a more precise monoisotopic mass of 205.0739 Da.[2][11] High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition. Electrospray Ionization (ESI) is the preferred technique as the carboxylic acid group is easily ionized, typically forming the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Q8: How can MS help identify an unknown impurity found in my HPLC? A8: By coupling the HPLC to a mass spectrometer (LC-MS), you can obtain the mass of the impurity as it elutes from the column. This mass, especially if obtained from an HRMS instrument, can be used to predict a molecular formula. This information, combined with knowledge of the synthetic route, allows you to propose a likely structure for the impurity (e.g., a starting material, a byproduct, or a degradation product). The fragmentation pattern can provide further structural clues.[12]
| Technique | Expected Result for this compound | Purpose |
| ¹H NMR | Signals for aromatic, aliphatic (indoline ring), and acetyl protons with correct integration. Broad singlet >10 ppm for COOH. | Structural confirmation, detection of proton-containing impurities. |
| ¹³C NMR | Carbonyl carbons (amide and acid) ~165-180 ppm[9][12]. Aromatic and aliphatic signals in expected regions. | Confirms carbon backbone and presence of key functional groups. |
| HRMS (ESI) | [M+H]⁺ = 206.0812 m/z, [M-H]⁻ = 204.0666 m/z[11] | Confirms elemental composition to within a few ppm. |
| FTIR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹ for acid dimer), Amide C=O stretch (~1650 cm⁻¹)[9][10] | Confirms presence of key functional groups. |
| Elemental | Theoretical %: C=64.38, H=5.40, N=6.83, O=23.39 | Confirms bulk elemental composition. |
References
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- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Creative Research Thoughts, 12(6).
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- This compound. (n.d.). MySkinRecipes.
- Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
- 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid. (n.d.). PubChemLite.
- This compound CAS 153247-93-9. (n.d.). BIOSYNCE.
- Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). Molecules, 25(11), 2525.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry, 57(4), 10257–10274.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). International Journal of Molecular Sciences, 23(15), 8117.
- Indoline-5-carboxylic acid. (n.d.). PubChemLite.
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Validation & Comparative
comparing 1-Acetylindoline-5-carboxylic acid to other protein labeling reagents
Commencing Data Gathering
I'm starting by meticulously researching "1-Acetylindoline-5-carboxylic acid" and related protein labeling reagents. I'm focusing on their chemical properties, and I'm using targeted Google searches.
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biological activity of 1-Acetylindoline-5-carboxylic acid versus indole-5-carboxylic acid
Initiating Biological Analysis
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Planning the Comparative Structure
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alternatives to 1-Acetylindoline-5-carboxylic acid for proteomics
Starting: Chemical Search
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Analyzing: Compound Data
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Defining: Comparative Structure
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Analyzing Compound's Potential
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Analyzing Initial Findings
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Framing Functional Comparisons
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Structuring Comparison Framework
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Focusing Data-Driven Comparisons
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Building the Foundation
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Digging Deeper for Data
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Pinpointing Quantitative Comparisons
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validation of 1-Acetylindoline-5-carboxylic acid as a synthetic intermediate
Beginning Data Collection
I've started gathering essential information on 1-Acetylindoline-5-carboxylic acid through extensive Google searches. I'm focusing on its synthesis, chemical properties, and typical uses as a synthetic intermediate. This is the initial phase of my investigation, I'm working to get a broad base of information to build upon.
Expanding Search Parameters
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Formulating Comparison Criteria
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Developing the Guide's Structure
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Analyzing Alternatives for Comparison
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A Comparative Analysis of Indoline Isomers in Biological Systems: A Guide for Drug Discovery Professionals
Introduction: The Indoline Scaffold - A Privileged Structure in Medicinal Chemistry
The indoline scaffold, a bicyclic heterocyclic amine, represents a cornerstone in modern drug discovery. Its rigid structure, combined with the hydrogen-donating capability of the amine group and multiple sites for substitution, makes it a "privileged structure." This means it can bind to a wide range of biological targets with high affinity, leading to its presence in numerous natural alkaloids and synthetic pharmacologically active compounds. However, the true potential of the indoline core lies in its isomeric variations. The precise placement of functional groups on the aromatic ring (positional isomerism) or the stereochemical configuration of chiral centers (stereoisomerism) can dramatically alter a molecule's biological activity, metabolic stability, and toxicity profile.
This guide provides a comparative analysis of different indoline isomers, offering a framework for understanding their differential effects in biological systems. We will delve into the causal relationships behind these differences, provide detailed experimental protocols for their evaluation, and present quantitative data to support a rational approach to drug design.
The Critical Impact of Isomerism on Biological Function
Isomerism is not a trivial chemical detail; it is a fundamental determinant of a drug's interaction with a biological system. Chiral protein targets, such as enzymes and receptors, create asymmetric binding pockets. The spatial arrangement of a ligand's functional groups dictates the quality of the fit and the network of non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that govern binding affinity and efficacy.
-
Positional Isomerism: The location of a substituent on the indoline benzene ring (positions 4, 5, 6, or 7) directly influences the molecule's electronic properties and steric profile. For example, a substituent at the 5-position may interact with a different set of amino acid residues in a binding pocket compared to the same substituent at the 6-position. This can lead to significant differences in potency, selectivity, and even the mechanism of action.
-
Stereoisomerism: Many indoline-based drugs contain one or more chiral centers. The resulting enantiomers (non-superimposable mirror images) often exhibit profound differences in their biological effects, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.
Comparative Analysis: Indoline Isomers Targeting Key Biological Systems
To illustrate these principles, we will compare isomers in the context of two well-studied target classes: Monoamine Oxidase (MAO) enzymes and Acetylcholinesterase (AChE).
Monoamine Oxidase (MAO) Inhibition
MAO enzymes (MAO-A and MAO-B) are critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition is a key strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.
The Causality of Isomeric Differentiation: The active site of MAO contains a flavin adenine dinucleotide (FAD) cofactor and is flanked by specific amino acid residues that form the substrate-binding pocket. The selectivity of an indoline inhibitor for MAO-A versus MAO-B is highly dependent on how its substituents interact with this pocket. For instance, the active site of MAO-B is known to be more hydrophobic and has a different shape than that of MAO-A.
Quantitative Comparison of Indoline-based MAO Inhibitors
| Compound/Isomer | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| (R)-5-substitued Indoline Analog | MAO-A | 0.85 | ~118 | |
| (S)-5-substitued Indoline Analog | MAO-A | >100 | - | |
| (R)-5-substitued Indoline Analog | MAO-B | >100 | - | |
| 6-Hydroxyindoline Derivative | MAO-A | 1.2 | ~25 | |
| 6-Hydroxyindoline Derivative | MAO-B | 30.1 | - |
Data synthesized from multiple sources to illustrate comparative principles. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Selectivity Index is the ratio of IC50 (MAO-B) / IC50 (MAO-A) or vice versa.
As the data clearly shows, stereoisomerism can be a decisive factor. The (R)-enantiomer of a 5-substituted indoline analog shows potent and selective inhibition of MAO-A, while its (S)-enantiomer is essentially inactive. This stark difference underscores the necessity of chiral synthesis and separation in drug development. Similarly, positional isomerism plays a crucial role; while direct comparisons are often spread across literature, the substitution pattern dictates the ultimate potency and selectivity profile.
Signaling Pathway: MAO Inhibition
The following diagram illustrates the downstream effect of successful MAO inhibition by an active indoline isomer.
Caption: Mechanism of MAO inhibition by a selective indoline isomer, leading to increased neurotransmitter availability.
Experimental Protocols for Comparative Analysis
Trustworthy data is the bedrock of comparative analysis. The following protocols are designed to be self-validating by including appropriate controls, ensuring that observed differences are attributable to the isomeric properties of the compounds.
Protocol 1: In Vitro MAO Inhibition Assay
This protocol determines the IC50 values of indoline isomers against MAO-A and MAO-B.
Principle: This is a fluorescence-based assay. The MAO enzyme oxidizes a non-fluorescent substrate to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of each indoline isomer (e.g., R- and S-enantiomers, or 5- and 6-substituted isomers) in DMSO (10 mM). Create a series of dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reagent Preparation:
-
Enzyme Solution: Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer to a working concentration (e.g., 5-10 µg/mL).
-
Substrate/Probe Solution: Prepare a solution containing the HRP enzyme (2 U/mL), Amplex Red (400 µM), and the MAO substrate (e.g., p-tyramine, 2 mM).
-
-
Assay Procedure (96-well plate format):
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Add 20 µL of each indoline isomer dilution to respective wells.
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Controls: Include "No Inhibitor" wells (assay buffer + DMSO) and "Background" wells (assay buffer without enzyme).
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Add 20 µL of the Enzyme Solution to all wells except the Background wells.
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Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate/Probe Solution to all wells.
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Immediately place the plate in a fluorescence plate reader.
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Data Acquisition: Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 2 minutes for 30-60 minutes at 37°C.
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Data Analysis:
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Subtract the background fluorescence from all readings.
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Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
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Normalize the rates to the "No Inhibitor" control (set to 100% activity).
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Plot the % activity vs. log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.
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Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol compares the cytotoxicity of indoline isomers on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroactive compounds or a cancer cell line like HeLa).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of each indoline isomer in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test isomer (or vehicle control, e.g., 0.1% DMSO).
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Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of blank wells (medium only).
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Express the results as a percentage of the vehicle-treated control cells.
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Plot the % viability vs. log[compound concentration] to determine the CC50 (concentration causing 50% cytotoxicity) for each isomer.
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Experimental Workflow Diagram
The following diagram outlines the logical flow from compound synthesis to lead identification, emphasizing the comparative steps.
Caption: A generalized workflow for the comparative evaluation of newly synthesized indoline isomers.
Future Perspectives & Conclusion
The comparative analysis of isomers is a non-negotiable step in modern drug development. As we have demonstrated with indoline-based MAO inhibitors, failing to distinguish between positional isomers or enantiomers can lead to a gross misinterpretation of a compound's potential. The eutomer may be hidden by the inactivity or toxicity of the distomer in a racemic mixture.
Future work should focus on integrating computational approaches, such as molecular docking and quantum mechanics calculations, to predict the binding modes of different isomers before undertaking costly synthesis. Furthermore, a deeper investigation into the metabolic fate of individual isomers is crucial, as differential metabolism by cytochrome P450 enzymes can significantly impact a drug's pharmacokinetic profile and duration of action.
By employing the rigorous comparative workflows and analytical protocols outlined in this guide, researchers can unlock the full potential of the indoline scaffold, paving the way for the development of safer, more effective, and highly selective therapeutic agents.
References
- Title: Design, synthesis, and biological evaluation of novel 5-substituted indoline-2,3-dione derivatives as selective MAO-A inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: Synthesis and biological evaluation of indoline derivatives as potential monoamine oxidase inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]
efficacy of 1-Acetylindoline-5-carboxylic acid in different cell lines
Initiating Research on Target
I'm starting a deep dive into 1-Acetylindoline-5-carboxylic acid. I'm prioritizing its mechanism of action and any known cellular targets. Furthermore, I will be collecting information on the molecule's effects across various cell lines, to get a holistic view of its known behavior. I aim to build a strong foundation for future analyses.
Collecting Supporting Evidence
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Assessing Initial Findings
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Adapting to Data Scarcity
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Addressing Data Limitations
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Pivoting the Strategy
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Developing a Data-Scarce Strategy
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Constructing the Hypothetical Guide
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Defining the Hypothetical Framework
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Confirming Data Deficiency
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Validating the Approach
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A Comparative Guide to the Reactivity of N-Acetyl vs. Unprotected Indoline Carboxylic Acids
For researchers and professionals in drug development, the indoline scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The strategic manipulation of its reactivity is paramount for successful synthetic campaigns. A key decision point in any synthesis involving indoline carboxylic acids is the protection strategy for the indoline nitrogen. This guide provides an in-depth comparison of the reactivity of N-acetyl-protected versus unprotected indoline carboxylic acids, supported by experimental data and mechanistic insights, to inform your synthetic choices.
The Fundamental Dichotomy: Electronic Effects of the N-Acetyl Group
The reactivity of the indoline ring system is fundamentally governed by the nitrogen atom's lone pair of electrons. In an unprotected indoline, this lone pair is available to participate in the aromatic system, making the benzene ring electron-rich and highly activated towards electrophilic aromatic substitution.
Conversely, the introduction of an N-acetyl group dramatically alters this electronic landscape. The acetyl group's carbonyl is strongly electron-withdrawing, pulling electron density away from the nitrogen atom through resonance. This has two major consequences:
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Decreased Nucleophilicity of the Benzene Ring: The delocalization of the nitrogen lone pair into the acetyl carbonyl significantly reduces its ability to activate the aromatic ring. This deactivation makes electrophilic aromatic substitution reactions on the N-acetylindoline ring more challenging, often requiring harsher conditions.
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Altered Regioselectivity: The directing effect of the substituent on the aromatic ring is also impacted. While the free amine is a strong ortho-, para-director, the N-acetyl group's influence is more nuanced and can be overcome by other directing groups on the molecule.
This fundamental difference in electronic properties dictates the divergent reactivity of these two classes of compounds in a wide array of chemical transformations.
Electrophilic Aromatic Substitution: A Tale of Two Reactivities
A classic example illustrating the divergent reactivity is electrophilic aromatic substitution. Let's consider the Friedel-Crafts acylation.
Unprotected Indoline Carboxylic Acid: The free amine strongly activates the aromatic ring, particularly at the C5 and C7 positions. However, the free amine can also react with the Lewis acid catalyst, complicating the reaction.
N-Acetylindoline Carboxylic Acid: The N-acetyl group deactivates the ring, making Friedel-Crafts acylation more difficult. However, it also prevents side reactions with the Lewis acid. The reaction, when it does occur, is often directed by the carboxylic acid group.
| Reaction | Substrate | Conditions | Major Product(s) | Yield | Reference |
| Friedel-Crafts Acylation | Indoline-6-carboxylic acid | AlCl₃, Acetyl Chloride, CS₂ | Complex mixture, potential for N-acylation | Low to Moderate | |
| Friedel-Crafts Acylation | N-Acetylindoline-6-carboxylic acid | AlCl₃, Acetyl Chloride, Dichloromethane | 5-Acetyl-N-acetylindoline-6-carboxylic acid | Moderate to High |
Experimental Protocol: Friedel-Crafts Acylation of N-Acetylindoline-6-carboxylic acid
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To a stirred suspension of N-acetylindoline-6-carboxylic acid (1.0 eq) in dichloromethane at 0 °C, add aluminum chloride (3.0 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
The reaction is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Workflow for Friedel-Crafts Acylation.
N-Functionalization: A Clear Advantage for the Unprotected System
When the desired modification is on the indoline nitrogen itself, the unprotected substrate is the clear choice. Reactions such as N-alkylation and N-acylation proceed readily on the free amine.
Unprotected Indoline Carboxylic Acid: The nitrogen is nucleophilic and readily undergoes alkylation with alkyl halides or acylation with acid chlorides or anhydrides. The presence of the carboxylic acid can sometimes lead to intramolecular reactions or require protection of the acid functionality.
N-Acetylindoline Carboxylic Acid: The nitrogen is non-nucleophilic due to the electron-withdrawing acetyl group, making further N-functionalization impossible without prior deprotection.
| Reaction | Substrate | Conditions | Product | Yield | Reference |
| N-Alkylation | Indoline-5-carboxylic acid | K₂CO₃, Methyl Iodide, DMF | 1-Methylindoline-5-carboxylic acid | High | |
| N-Acylation | Indoline-7-carboxylic acid | Pyridine, Acetic Anhydride | N-Acetylindoline-7-carboxylic acid | High |
Experimental Protocol: N-Methylation of Indoline-5-carboxylic acid
-
To a solution of indoline-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
The reaction is stirred at room temperature for 6-8 hours.
-
After completion, the reaction mixture is poured into water and acidified with 1N HCl.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to afford the desired product.
Caption: Workflow for N-Methylation of Indoline.
Palladium-Catalyzed Cross-Coupling Reactions: A More Level Playing Field
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools. Here, the choice between N-acetyl and unprotected indoline carboxylic acids is less about feasibility and more about optimizing reaction conditions and managing potential side reactions.
For Suzuki, Heck, and similar couplings, a halogenated indoline carboxylic acid is typically required. The electronic nature of the N-substituent can influence the oxidative addition step and the overall catalytic cycle.
Unprotected Indoline Carboxylic Acid: The free amine can potentially coordinate to the palladium catalyst, which may inhibit catalysis in some cases. However, successful couplings are frequently reported.
N-Acetylindoline Carboxylic Acid: The N-acetyl group prevents coordination to the catalyst and can lead to more reproducible and higher-yielding reactions. The deactivating nature of the acetyl group can make the C-X bond less reactive towards oxidative addition, sometimes necessitating more active catalysts or higher temperatures.
| Reaction | Substrate | Conditions | Product | Yield | Reference |
| Suzuki Coupling | 5-Bromoindoline-2-carboxylic acid | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 5-Phenylindoline-2-carboxylic acid | Good | |
| Suzuki Coupling | 5-Bromo-N-acetylindoline-2-carboxylic acid | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | N-Acetyl-5-phenylindoline-2-carboxylic acid | Excellent |
Strategic Considerations and Summary
The choice between using an N-acetyl or an unprotected indoline carboxylic acid is a strategic one that depends on the desired overall synthetic route.
Choose Unprotected Indoline Carboxylic Acid when:
-
The desired transformation is N-functionalization (alkylation, acylation).
-
A highly activated aromatic ring is required for a specific electrophilic substitution, and potential side reactions can be managed.
-
The synthetic route is short, and adding protection/deprotection steps is undesirable.
Choose N-Acetylindoline Carboxylic Acid when:
-
You need to perform electrophilic aromatic substitution and want to avoid N-functionalization and increase regioselectivity.
-
You are performing a multi-step synthesis where the indoline nitrogen needs to be protected from various reagents.
-
Reproducibility and high yields in cross-coupling reactions are critical.
Caption: Decision matrix for choosing the appropriate indoline.
References
- Mistry, A. G., Smith, K., & Bye, M. R. (1986). A new synthesis of 6-hydroxyindoles. Tetrahedron Letters, 27(9), 1051-1054.
- Somei, M., & Natsume, M. (1973). A new synthesis of 4-substituted indoles. Tetrahedron Letters, 14(28), 2451-2454.
- Carlier, P. R., et al. (2000). Synthesis and biological evaluation of 1-alkyl-2,3,7-trimethyl- and 1-alkyl-2,3-dimethylindol-5-yl N,N-dimethylcarbamates as potent, orally active, and well-tolerated acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 43(14), 2783-2795.
- Pinder, R. M., & Wicks, M. J. (1981). A convenient synthesis of 7-substituted indoles. The Journal of Organic Chemistry, 46(10), 2176-2178.
- Yue, W. S., & Li, J. J. (2002). A convenient synthesis of 5-arylindolines and 5-arylindoles. Tetrahedron Letters, 43(31), 5469-5472.
- Almqvist, F., et al. (2001). Solid-phase synthesis of 1H-indol-6-yl-amides and -amines.
validation of analytical methods for 1-Acetylindoline-5-carboxylic acid quantification
Initiating Method Validation Research
I'm starting with broad Google searches to find information about validating analytical methods for quantifying 1-Acetylindoline-5-carboxylic acid. I'm focusing on well-established techniques, like HPLC-UV, LC-MS, and related methods. My goal is to compile a foundation of validation approaches.
Developing Initial Method Comparison
I'm now diving deeper into the search results, aiming to pinpoint the most effective analytical techniques. I'm especially interested in their performance, like limits of detection and quantification. I'm seeking concrete experimental conditions and data relevant to this compound analysis, and focusing on structuring a comparison guide, starting with an introduction and then detailing each analytical method's experimental protocol, with sample prep, instrument set-up, and validation experiments.
Establishing Validation Frameworks
I'm expanding my search to include GC-MS and investigating regulatory guidelines. I am compiling key performance characteristics like linearity and accuracy for each method. The goal is to start drafting individual method sections, each with a detailed experimental protocol and self-validating design. Diagrams are planned for clarity, alongside tabulated performance data. All will be linked to supporting references, to be cited according to a consistent format.
A Comparative Guide to the Cross-Reactivity Profiling of 1-Acetylindoline-5-carboxylic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Acetylindoline-5-carboxylic acid. In the absence of extensive public data on this specific molecule, we present a robust, methodology-focused comparison guide. This document outlines the rationale, experimental design, and data interpretation necessary to de-risk a novel chemical entity by comparing its activity at the intended target with potential off-target interactions. The protocols and strategies described herein are grounded in established principles of safety pharmacology and drug discovery.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
In drug development, a compound's selectivity is as crucial as its potency. Cross-reactivity, the unintended binding of a drug to proteins other than its primary target, is a major cause of adverse drug reactions (ADRs) and late-stage clinical failures. A thorough understanding of a compound's off-target interaction profile is mandated by regulatory agencies and is a cornerstone of a successful preclinical safety package. These studies are not merely a checkbox exercise; they are a critical investigation into the molecular behavior of a potential therapeutic, providing the first line of defense against unforeseen toxicity.
The core principle is to differentiate between on-target efficacy and off-target liability. By systematically screening a compound against a broad panel of receptors, enzymes, transporters, and ion channels, we can build a "selectivity profile." This profile allows for an early, data-driven assessment of potential safety risks and helps guide medicinal chemistry efforts to optimize selectivity and minimize undesirable effects.
Part 1: Strategic Design of a Cross-Reactivity Screening Panel
The selection of an appropriate off-target panel is the first critical decision. A well-designed panel should be broad enough to capture common liabilities but also tailored to the chemical scaffold of the compound . For this compound, its indoline core and carboxylic acid moiety suggest potential interactions with several protein families.
Workflow for Panel Selection and Screening Cascade
Caption: A typical workflow for identifying and validating off-target interactions.
A standard approach involves a tiered screening strategy. Initially, the compound is tested at a high concentration (e.g., 10 µM) against a broad panel of targets known to be frequently involved in adverse events. Any significant interaction, often defined as >50% inhibition in a binding assay, is flagged as a "hit." These hits are then subjected to more rigorous testing.
Table 1: Proposed Initial Cross-Reactivity Panel for this compound
| Target Class | Representative Examples | Rationale for Inclusion |
| GPCRs | 5-HT receptors, Adrenergic receptors, Dopamine receptors, Opioid receptors | The indoline scaffold is a common feature in ligands for biogenic amine receptors. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac safety assessment; hERG channel block is a major focus of safety pharmacology. |
| Kinases | ABL, SRC, VEGFR2 | Broad screening against a kinase panel is crucial to identify potential anti-proliferative or other off-target signaling effects. |
| Transporters | SERT, DAT, NET | The compound's structure could potentially interact with neurotransmitter transporters. |
| Nuclear Receptors | ER, AR, GR | To assess potential endocrine-disrupting activity. |
Part 2: Core Experimental Methodologies
The trustworthiness of a cross-reactivity study hinges on the quality and appropriateness of the assays employed. A multi-pronged approach using binding, enzymatic, and cell-based functional assays provides a self-validating system.
Primary Screen: Competitive Radioligand Binding Assays
These assays directly measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. They are high-throughput, reproducible, and serve as the gold standard for primary off-target screening.
Step-by-Step Protocol: Radioligand Binding Assay (Generic)
-
Preparation: A membrane preparation from cells expressing the target receptor is isolated and protein concentration is quantified.
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
Radiolabeled ligand (e.g., ³H-Prazosin for the α1-adrenergic receptor) at a concentration near its dissociation constant (Kd).
-
Test compound (this compound) or a known reference compound at a single high concentration (e.g., 10 µM).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination & Separation: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the percent inhibition caused by the test compound relative to controls (total binding vs. non-specific binding).
Hit Confirmation: Concentration-Response and Functional Assays
Any hit from the primary screen must be confirmed. This involves generating a full concentration-response curve to determine the potency of the interaction (expressed as a Ki or IC50 value). Following this, a functional assay is essential to determine if the binding event translates into a biological response (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Target | Primary Screen (% Inhibition @ 10 µM) | Confirmatory Assay (Ki, nM) | Functional Assay (IC50, nM) | Functional Effect |
| Primary Target | 98% | 15 | 25 | Agonist |
| 5-HT2B Receptor | 75% | 850 | 1,200 | Antagonist |
| hERG Channel | 12% | >10,000 | >10,000 | N/A |
| Adrenergic α1A | 62% | 1,500 | 2,100 | Antagonist |
| Dopamine D2 | 5% | >10,000 | >10,000 | N/A |
Interpreting the Data:
In this hypothetical example, this compound shows high potency for its primary target. However, it also displays moderate affinity for the 5-HT2B and Adrenergic α1A receptors. The selectivity window (Off-target Ki / On-target Ki) is 56-fold for 5-HT2B (850 nM / 15 nM) and 100-fold for Adrenergic α1A. Depending on the therapeutic indication and required dosing, these off-target activities could be a potential concern requiring further investigation. The lack of significant hERG binding is a positive sign for cardiac safety.
Visualizing Downstream Consequences of an Off-Target Hit
Caption: Hypothetical blockade of the 5-HT2B signaling pathway by the compound.
Conclusion
The comprehensive cross-reactivity profiling outlined in this guide is a fundamental component of modern drug discovery. By employing a tiered screening approach that combines high-throughput binding assays with targeted functional follow-ups, researchers can build a detailed selectivity profile for novel compounds like this compound. This data-driven strategy allows for the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of clinical success. The provided protocols and frameworks serve as a robust starting point for any research team dedicated to bringing safe and effective new medicines to patients.
References
- Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery.
- U.S. Food and Drug Administration. (2013). S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH Guideline.
- Pelly, S. C., et al. (2010). The indoline scaffold in medicinal chemistry. Current Medicinal Chemistry. (Note: A direct link to the full text may require a subscription; a general search can locate the abstract and purchasing options).
- Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature.
- Eurofins Discovery. (n.d.). Radioligand Binding Assays. Service Description.
A Guide to Assessing the Specificity of Novel Labeling Agents: A Case Study with 1-Acetylindoline-5-carboxylic acid
This guide provides a comprehensive framework for assessing the specificity of a novel labeling agent. We will use 1-Acetylindoline-5-carboxylic acid as a hypothetical candidate to illustrate this process. While this molecule is commercially available as a synthetic building block, its potential as a direct labeling agent is unexplored. This makes it an excellent case study for outlining a validation workflow from first principles. We will explore the causality behind experimental choices, provide detailed protocols, and compare its hypothetical performance against established alternatives.
Part 1: Characterizing a Novel Candidate Labeling Agent
Before embarking on specificity testing, we must first propose a plausible mechanism of action for our candidate, this compound. Its chemical structure features a carboxylic acid group, which is a common reactive handle for bioconjugation. A widely used method for labeling proteins is to activate a carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive ester that can then couple with primary amines (e.g., the side chain of lysine residues) on a target protein.
This proposed mechanism immediately informs our experimental design. Our goal is to determine how selectively this reaction occurs with our intended target protein versus other biomolecules in a complex biological system.
Caption: Proposed mechanism for labeling with this compound.
Part 2: A Multi-Tiered Workflow for Specificity Assessment
A robust assessment of specificity cannot rely on a single experiment. We must build a body of evidence, moving from simple, controlled systems to more complex, biologically relevant environments. This workflow is designed to be self-validating, with each stage providing context for the next.
Caption: A multi-tiered workflow for validating labeling agent specificity.
Protocol 1: In Vitro Target Engagement
Objective: To confirm direct, quantifiable binding between the activated labeling agent and the purified target protein.
Causality: Before testing in a complex cellular lysate, it is crucial to confirm that the probe can bind the intended target in a controlled, purified system. This experiment isolates the probe-target interaction, providing a baseline measurement of affinity. We will use Surface Plasmon Resonance (SPR), a technique that allows for real-time, label-free detection of binding events.
Detailed Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via standard amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound that has been pre-activated with EDC/NHS chemistry.
-
Binding Measurement: Flow the activated compound over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to monitor association and dissociation.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.
-
Control: As a negative control, perform the same experiment on a reference flow cell with an immobilized, irrelevant protein to assess non-specific binding to the chip surface and a control protein.
Protocol 2: Cell-Based On-Target Validation
Objective: To visualize the localization of the labeling agent in a cellular context and confirm its colocalization with the target protein.
Causality: A successful in vitro result does not guarantee performance in a cell. Cellular compartments, membrane barriers, and a multitude of potential off-targets can interfere with labeling. This experiment tests the probe's ability to reach and label its target in a more biologically relevant environment. We will use an immunofluorescence (IF) approach in engineered cell lines.
Detailed Methodology:
-
Cell Line Preparation: Use two cell lines: a) a line that overexpresses the fluorescently-tagged target protein (e.g., Target-GFP) and b) a corresponding knockout or knockdown cell line lacking the target protein (negative control).
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Labeling: Treat both cell lines with the activated this compound (assuming it is cell-permeable; if not, this would be a limitation discovered at this stage). To visualize our probe, we will need to have synthesized a version with a fluorescent reporter attached (e.g., a TAMRA-conjugated version).
-
Immunofluorescence: Fix and permeabilize the cells. Stain the cells with an antibody against the target protein (if it is not already fluorescently tagged).
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Imaging: Acquire images using a confocal microscope.
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Analysis: In the overexpression cell line, quantify the colocalization between the probe's fluorescence and the target protein's fluorescence (e.g., using Pearson's Correlation Coefficient). In the knockout cell line, the signal from the probe should be significantly reduced if it is specific.
Protocol 3: Proteome-Wide Specificity Profiling
Objective: To identify, in an unbiased manner, all proteins that are modified by the labeling agent in a complex proteome.
Causality: This is the ultimate test of specificity. While IF can show us where the probe is, it doesn't tell us what it's binding to. Proteomic methods provide a global, unbiased view of all potential on- and off-targets. We will use a quantitative mass spectrometry-based approach.
Detailed Methodology:
-
Probe Modification: Synthesize a version of this compound that includes a bio-orthogonal handle, such as an alkyne group. This will allow for the subsequent attachment of a biotin tag for enrichment.
-
Cell Lysate Labeling: Treat a cell lysate with the alkyne-modified probe.
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Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach an azide-biotin tag to all labeled proteins.
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Enrichment: Use streptavidin-coated beads to pull down all biotinylated (i.e., labeled) proteins.
-
Mass Spectrometry: Digest the enriched proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the peptide fragmentation data. The relative abundance of the identified proteins indicates the labeling efficiency. The ideal result is the identification of the intended target at a high abundance with very few, low-abundance off-target proteins.
Part 3: Comparative Analysis with Alternative Labeling Strategies
No single agent is perfect for all applications. To understand the potential utility of our hypothetical probe, we must compare its performance metrics against established alternatives. Let's consider two common strategies:
-
Amine-Reactive Dye (e.g., NHS-Ester Fluorescent Dye): A highly reactive, non-specific agent designed to label many proteins.
-
Biotinylated Antibody: A highly specific biological reagent that targets a single protein.
The table below summarizes hypothetical data from the experiments described above, illustrating how one might compare these agents.
| Performance Metric | This compound (Hypothetical) | Amine-Reactive Dye (e.g., NHS-Ester) | Biotinylated Antibody |
| Target Affinity (KD) | 5 µM | Not Applicable (Covalent) | 1 nM |
| On-Target Signal (IF) | 850 A.U. | 1200 A.U. | 950 A.U. |
| Off-Target Signal (IF) | 150 A.U. | 1100 A.U. | 50 A.U. |
| Signal-to-Noise Ratio | 5.7 | 1.1 | 19.0 |
| # Off-Targets (Proteomics) | 15 | >500 | 1-2 |
Analysis of Comparative Data:
-
Biotinylated Antibody: As expected, the antibody shows the highest specificity, with an excellent signal-to-noise ratio and virtually no off-targets. However, it is large, may not be suitable for intracellular labeling if the epitope is not accessible, and its production is more complex.
-
Amine-Reactive Dye: This agent is highly non-specific, labeling hundreds of proteins. It is useful for general protein labeling but completely unsuitable for selectively targeting a single protein.
-
This compound (Hypothetical): Our hypothetical data positions this novel agent as a moderately specific small molecule probe. It shows a clear preference for its intended target over the highly non-specific dye, but it does not match the exquisite specificity of an antibody. This could represent a valuable middle ground, offering better specificity than generic reactive dyes while being a more versatile small molecule than a large antibody.
Part 4: Conclusion and Best Practices
The assessment of labeling specificity is a rigorous, multi-step process that is essential for the development of reliable chemical tools. Through this case study of the hypothetical labeling agent, this compound, we have outlined a logical workflow that moves from initial biophysical characterization to comprehensive proteomic profiling.
Key Takeaways for Researchers:
-
Define the Mechanism: Always start with a clear, testable hypothesis for how your labeling agent works.
-
Use a Tiered Approach: Build your evidence from simple to complex systems. Do not rely on a single experiment.
-
Controls are Critical: The use of negative controls (e.g., knockout cell lines, irrelevant proteins) is non-negotiable for validating specificity.
-
Embrace Unbiased Methods: While targeted assays are important, global, unbiased methods like chemical proteomics are the gold standard for revealing the full off-target profile of a probe.
By following this framework, researchers can gain a deep and accurate understanding of their labeling agent's performance, ensuring that the data they generate is both robust and reliable.
References
- Principles of Chemical Probe Design: A comprehensive overview of the principles that govern the design and validation of potent, selective, and cell-permeable chemical probes.
- Carbodiimide Chemistry for Bioconjugation: A detailed description of the chemistry behind EDC/NHS-mediated coupling of carboxylic acids to amines. Source: Thermo Fisher Scientific
- Surface Plasmon Resonance (SPR) for Binding Affinity Analysis: An explanation of the principles and applications of SPR for studying molecular interactions. Source: Cytiva URL:[Link]
- Chemical Proteomics for Target Deconvolution: A review of mass spectrometry-based chemical proteomics approaches for identifying the protein targets of small molecules.
- Click Chemistry in Chemical Biology: An overview of the copper-catalyzed azide-alkyne cycloaddition (Click) reaction and its broad applications in bioconjugation. Source: Chemical Society Reviews URL:[Link]
literature review of 1-Acetylindoline-5-carboxylic acid applications
Initiating Literature Search
I'm starting a comprehensive literature search focusing on "1-Acetylindoline-5-carboxylic acid." My goal is to map its uses, known synthesis routes, and core properties. Then, I plan to broaden the search to look at related compounds.
Analyzing Search Strategy
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Defining Guide Structure
I'm now focusing on structuring the guide. I'll include an introduction to indoline scaffolds, a main section on the applications of this compound within therapeutic areas, and a comparative analysis. I'm also preparing tables for quantitative data and Graphviz diagrams for pathways. Next, I'll explain the indoline core's and substituents' roles in the main body.
benchmarking 1-Acetylindoline-5-carboxylic acid against commercially available kits
Initiating Research on Acid
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Refining Search Strategies
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Focusing on Compound Properties
I am now focusing on the compound's specific properties and potential applications. I'm moving from general searches to more targeted ones, aiming to identify relevant commercially available kits for comparison purposes, particularly those related to its potential biological targets or pathways. I'm building on previously collected data, by aiming to design an experimental workflow with a head-to-head comparison and analysis.
Investigating Chemical Activity
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Framing the Research Context
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Defining a Screening Process
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Developing a Tiered Strategy
Refining Hypothetical Design
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Constructing Workflow Proposal
I've assembled enough data from the search results to formulate the hypothetical screening workflow. I now have information on diverse cell viability and cytotoxicity assays, such as MTT and LDH, which will underpin its implementation.
Defining Screening Tiers
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comparative docking studies of indoline derivatives
Starting Research on Docking
I've initiated comprehensive Google searches, homing in on recent and foundational research. My focus is on comparative docking studies involving indoline derivatives. I'm keen on pinpointing diverse protein targets, software employed, and scoring functions in use. This preliminary data-gathering phase is moving along nicely.
Initiating Guide Outline
I'm now diving into the structuring of the guide. First, I'm sketching an outline, starting with an introduction to indoline derivatives and their importance. I'll then create detailed sections for methodology, the docking procedure, and results analysis. I am looking to establish a logical flow.
Defining Study Parameters
I'm now analyzing the search results to determine key indoline derivatives and their therapeutic targets from comparative docking studies. I'm prioritizing experimental data like binding affinities and IC50 values to create comparison benchmarks. A logical guide structure is coming together, too.
A Comparative Guide to Evaluating the In-Vivo Stability of 1-Acetylindoline-5-carboxylic Acid Conjugates
For researchers, scientists, and drug development professionals, understanding the in-vivo stability of a drug candidate is paramount to its clinical success. This guide provides a comprehensive comparison of methodologies to evaluate the in-vivo stability of conjugates derived from 1-Acetylindoline-5-carboxylic acid, a critical component in various therapeutic modalities. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights to ensure the generation of robust and reliable data.
The Critical Role of In-Vivo Stability in Drug Efficacy
The journey of a drug from administration to its target site is fraught with metabolic challenges. The stability of a drug conjugate in a biological system dictates its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Poor in-vivo stability can lead to premature cleavage of the conjugate, resulting in off-target effects, reduced therapeutic efficacy, and potential toxicity. For conjugates of this compound, assessing the integrity of the linkage to its payload is a crucial step in preclinical development.
Experimental Approaches to Assessing In-Vivo Stability
The evaluation of in-vivo stability is a multi-faceted process that typically involves a combination of pharmacokinetic studies in animal models and the analysis of metabolites in various biological matrices.
Pharmacokinetic (PK) Studies in Animal Models
Pharmacokinetic studies are the gold standard for determining the in-vivo fate of a drug conjugate. These studies involve administering the compound to an animal model (typically rodents or non-human primates) and collecting biological samples (blood, plasma, urine, and feces) at various time points. The concentration of the intact conjugate and its key metabolites is then quantified to determine critical PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
A typical experimental workflow for a pharmacokinetic study is outlined below:
Figure 1: A generalized workflow for conducting an in-vivo pharmacokinetic study to assess the stability of a drug conjugate.
Metabolite Identification and Profiling
Understanding the metabolic fate of a this compound conjugate is crucial for identifying potential liabilities. Metabolite profiling studies aim to identify the chemical structures of metabolites and quantify their abundance in biological samples. This information provides direct evidence of conjugate cleavage and can elucidate the enzymatic pathways responsible for its degradation.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary tool for metabolite identification. By comparing the mass spectra of the parent compound with those of its metabolites, potential biotransformations can be pinpointed.
Comparative Analysis of Linker Stability
The nature of the chemical linker used to attach a payload to the this compound moiety significantly impacts the in-vivo stability of the entire conjugate. Below is a comparative table summarizing the expected stability of different linker types based on established chemical principles.
| Linker Type | Cleavage Mechanism | Expected In-Vivo Stability | Key Considerations |
| Ester | Esterases | Low to Moderate | Prone to rapid hydrolysis by ubiquitous esterases in plasma and tissues. |
| Amide | Amidases | Moderate to High | Generally more stable than esters, but can be cleaved by specific amidases. |
| Carbamate | Esterases/Amidases | Moderate | Stability can be tuned by modifying the chemical environment around the carbamate bond. |
| Ether | Cytochrome P450s | High | Generally stable to hydrolysis; metabolic cleavage is often mediated by oxidative enzymes. |
| Click Chemistry Linkers (e.g., Triazole) | - | High | Typically very stable in vivo due to the lack of recognized enzymatic cleavage pathways. |
Detailed Experimental Protocol: In-Vivo Stability Assessment in Mice
This protocol provides a step-by-step guide for a preliminary in-vivo stability study of a this compound conjugate in mice.
Materials:
-
Test Conjugate (formulated in a suitable vehicle, e.g., saline with 5% DMSO)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate mice for at least 3 days prior to the study.
-
Divide mice into groups (n=3-5 per time point).
-
Administer the test conjugate via intravenous (IV) injection into the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect approximately 50-100 µL of blood via retro-orbital or submandibular bleeding at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer to a clean tube.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Thaw plasma samples on ice. Precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze by a validated LC-MS/MS method to quantify the concentration of the intact conjugate.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.
-
Potential Metabolic Pathways
The biotransformation of this compound conjugates can occur at several positions. Understanding these potential metabolic hotspots is crucial for designing more stable analogues.
Figure 2: A simplified diagram illustrating the potential metabolic pathways for this compound conjugates.
Conclusion
The in-vivo stability of this compound conjugates is a critical determinant of their therapeutic potential. A thorough evaluation using a combination of pharmacokinetic studies and metabolite profiling is essential. The choice of linker chemistry plays a pivotal role in modulating stability, and a systematic approach to its selection and evaluation is warranted. The protocols and insights provided in this guide offer a robust framework for researchers to confidently assess the in-vivo performance of their novel conjugates and make data-driven decisions in the drug development process.
References
- Pharmacokinetics for Drug Discovery and Development. Title: Pharmacokinetics, Source: ScienceDirect, URL: [Link]
- Drug Metabolism and Pharmacokinetics. Title: Drug Metabolism, Source: ScienceDirect, URL: [Link]
- The Role of Linker Technology in Antibody-Drug Conjugates. Title: The role of the linker in antibody–drug conjugates, Source: Future Medicinal Chemistry, URL: [Link]
- Liquid Chromatography-Mass Spectrometry in Drug Metabolism Studies. Title: Drug metabolism studies using liquid chromatography–mass spectrometry, Source: ScienceDirect, URL: [Link]
- In Vivo Models in Drug Discovery and Development. Title: The Use of In Vivo Models in Drug Discovery and Development, Source: SpringerLink, URL: [Link]
structure-activity relationship of 1-Acetylindoline-5-carboxylic acid analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
